RGD-4C Trifluoroacetate
Description
Overview of Arginine-Glycine-Aspartic Acid (RGD) Motif in Cell Biology
Biological Significance of RGD Sequence in Extracellular Matrix Proteins
The Arginine-Glycine-Aspartic acid (RGD) sequence is a tripeptide motif that serves as a primary recognition site for many cell surface receptors. nih.gov This sequence is prominently found in a variety of extracellular matrix (ECM) proteins, including fibronectin, vitronectin, fibrinogen, and laminin. ontosight.aiannualreviews.orgwikipedia.org The RGD motif's presence in these proteins is crucial for mediating cell attachment to the ECM, a fundamental process in multicellular organisms. ontosight.aiannualreviews.org The interaction between the RGD sequence and its cellular receptors, primarily integrins, governs a multitude of cellular functions such as adhesion, migration, proliferation, and differentiation. ontosight.aiqyaobio.com The biological importance of the RGD sequence extends to various physiological processes, including embryonic development, wound healing, and tissue repair. ontosight.ai
Role of Integrin Receptors in Cell Adhesion and Signaling
Integrins are a large family of heterodimeric transmembrane glycoproteins, composed of α and β subunits, that function as the principal receptors for ECM proteins. nih.govphysiology.org They play a pivotal role in physically linking the extracellular environment to the intracellular cytoskeleton, thereby mediating cell adhesion and providing structural integrity to tissues. nih.govwikipedia.org Beyond their adhesive function, integrins are critical signaling molecules. nih.govnih.gov Upon binding to ligands such as the RGD sequence, integrins undergo conformational changes that trigger intracellular signaling cascades. wikipedia.org These signaling events can modulate a wide array of cellular processes, including cell cycle regulation, gene expression, and cell survival. wikipedia.orgnih.gov The bidirectional nature of integrin signaling, known as "inside-out" and "outside-in" signaling, allows cells to both respond to their environment and actively modify their adhesive state. libretexts.org
Characteristics and Academic Importance of RGD-4C Trifluoroacetate (B77799)
Structural Features of RGD-4C: A Double Cyclic Peptide
RGD-4C is a synthetic peptide with the amino acid sequence H-Ala-Cys-Asp-Cys-Arg-Gly-Asp-Cys-Phe-Cys-Gly-OH. tgpeptide.com A defining characteristic of RGD-4C is its double cyclic structure, formed by two disulfide bonds between its cysteine residues. researchgate.netresearchgate.net Specifically, these bonds are established between the second and tenth cysteine residues (Cys² and Cys¹⁰) and the fourth and eighth cysteine residues (Cys⁴ and Cys⁸). tgpeptide.comwustl.edu This cyclization imposes significant conformational constraints on the peptide backbone, which is a key factor in its biological activity. qyaobio.com Research has shown that cyclic RGD peptides, like RGD-4C, generally exhibit higher activity and stability compared to their linear counterparts. qyaobio.commdpi.com The trifluoroacetate salt form of RGD-4C is a result of the purification process, often involving trifluoroacetic acid. ru.nlresearchgate.net
The specific disulfide bond arrangement in RGD-4C gives rise to distinct isomers, each with a different three-dimensional presentation of the core RGD motif. nih.govresearchgate.net Solution structure analysis has revealed that these isomers possess different potencies in binding to integrins. researchgate.netacs.org
High-Affinity Ligand for Integrin αvβ3 and Related Integrins
RGD-4C has been identified as a high-affinity ligand for several integrins, most notably integrin αvβ3. researchgate.netthno.org It also demonstrates binding, albeit with potentially lower affinity, to other related integrins such as αvβ5. nih.govacs.orgnih.gov The high affinity and selectivity of RGD-4C for these specific integrins are largely attributed to its constrained cyclic structure, which presents the RGD sequence in an optimal conformation for receptor binding. nih.govqyaobio.com
The interaction between RGD-4C and integrin αvβ3 has been a subject of extensive research. Studies have shown that RGD-4C can effectively compete with natural RGD-containing ligands for binding to this receptor. thno.org This property makes it a valuable tool for studying the functional roles of αvβ3 in various biological and pathological processes.
Table 1: Integrin Binding Profile of RGD-4C
| Integrin Subtype | Binding Affinity | Research Context |
|---|---|---|
| αvβ3 | High | Tumor angiogenesis, cancer cell metastasis researchgate.netthno.org |
| αvβ5 | Moderate to High | Cell adhesion studies, cancer research nih.govacs.orgnih.gov |
| α5β1 | Lower Affinity | Comparative binding studies nih.gov |
| αvβ6 | Lower Affinity | Comparative binding studies nih.gov |
Rationale for Research Focus on RGD-4C Trifluoroacetate in Pathological Contexts
The research interest in this compound in pathological contexts is primarily driven by the expression patterns of its target integrins, particularly αvβ3. This integrin is often overexpressed on the surface of various tumor cells and on angiogenic endothelial cells, which are involved in the formation of new blood vessels that supply tumors. researchgate.netthno.org This differential expression makes integrin αvβ3 a promising target for the development of targeted therapies and diagnostic agents. mdpi.comthno.org
RGD-4C, with its high affinity for αvβ3, serves as a valuable molecular probe and a targeting moiety in numerous research applications. researchgate.netjyu.fi It has been investigated for its potential in:
Targeted Drug Delivery: By conjugating cytotoxic drugs or therapeutic agents to RGD-4C, researchers aim to selectively deliver these payloads to tumor cells and neovasculature, thereby minimizing off-target effects. thno.orgnih.gov
Tumor Imaging: Radiolabeled or fluorescently tagged RGD-4C can be used as an imaging agent to visualize and monitor tumors that overexpress αvβ3 integrin. researchgate.net
Inhibition of Angiogenesis: By blocking the interaction of αvβ3 with its natural ligands, RGD-4C can potentially inhibit the signaling pathways that promote the formation of new blood vessels, a critical process for tumor growth and metastasis. mdpi.com
Tissue Engineering: The ability of RGD peptides to promote cell adhesion is also being explored in the context of tissue engineering to enhance the integration of biomaterials and promote tissue regeneration. mdpi.comscience.gov
Table 2: Research Applications of RGD-4C in Pathological Contexts
| Research Area | Rationale | Key Findings |
|---|---|---|
| Cancer Therapy | Targeting overexpressed integrin αvβ3 on tumor and endothelial cells. researchgate.netthno.org | RGD-4C conjugates have shown enhanced cytotoxicity to tumor cells in vitro and in vivo. thno.orgnih.gov |
| Medical Imaging | High-affinity binding to αvβ3 allows for visualization of tumors. researchgate.net | Radiolabeled RGD-4C has been used to image tumors in preclinical models. researchgate.net |
| Anti-angiogenesis | Inhibition of αvβ3-mediated signaling in endothelial cells. mdpi.com | RGD peptides can inhibit the formation of new blood vessels. mdpi.com |
Structure
2D Structure
Properties
IUPAC Name |
2-[(1R,4S,7R,12R,15S,18R,21S,27S)-7-[[(2S)-2-aminopropanoyl]amino]-15-benzyl-4-(carboxymethyl)-12-(carboxymethylcarbamoyl)-27-[3-(diaminomethylideneamino)propyl]-3,6,14,17,20,23,26,29-octaoxo-9,10,31,32-tetrathia-2,5,13,16,19,22,25,28-octazabicyclo[16.11.4]tritriacontan-21-yl]acetic acid;2,2,2-trifluoroacetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C42H60N14O16S4.C2HF3O2/c1-19(43)33(64)53-26-16-74-73-15-25(35(66)48-14-32(62)63)54-36(67)22(10-20-6-3-2-4-7-20)51-41(72)28-18-76-75-17-27(56-38(69)24(12-31(60)61)52-40(26)71)39(70)50-21(8-5-9-46-42(44)45)34(65)47-13-29(57)49-23(11-30(58)59)37(68)55-28;3-2(4,5)1(6)7/h2-4,6-7,19,21-28H,5,8-18,43H2,1H3,(H,47,65)(H,48,66)(H,49,57)(H,50,70)(H,51,72)(H,52,71)(H,53,64)(H,54,67)(H,55,68)(H,56,69)(H,58,59)(H,60,61)(H,62,63)(H4,44,45,46);(H,6,7)/t19-,21-,22-,23-,24-,25-,26-,27-,28-;/m0./s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQLVAVHKXVRFPP-AVWCAVILSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1CSSCC(NC(=O)C(NC(=O)C2CSSCC(C(=O)NC(C(=O)NCC(=O)NC(C(=O)N2)CC(=O)O)CCCN=C(N)N)NC(=O)C(NC1=O)CC(=O)O)CC3=CC=CC=C3)C(=O)NCC(=O)O)N.C(=O)(C(F)(F)F)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)N[C@H]1CSSC[C@H](NC(=O)[C@@H](NC(=O)[C@@H]2CSSC[C@@H](C(=O)N[C@H](C(=O)NCC(=O)N[C@H](C(=O)N2)CC(=O)O)CCCN=C(N)N)NC(=O)[C@@H](NC1=O)CC(=O)O)CC3=CC=CC=C3)C(=O)NCC(=O)O)N.C(=O)(C(F)(F)F)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C44H61F3N14O18S4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1259.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Mechanisms of Rgd 4c Interaction with Cellular Targets
The biological activity of RGD-4C is intrinsically linked to its ability to bind to specific members of the integrin family of cell surface receptors. Integrins are heterodimeric proteins that play a crucial role in cell adhesion, signaling, and migration. The RGD sequence is a well-established recognition motif for many integrins.
Integrin Binding Specificity and Affinity
RGD-4C exhibits a distinct pattern of integrin binding, showing a preference for certain αv-integrin subtypes.
Research has consistently demonstrated that RGD-4C binds with high avidity to αvβ3 and αvβ5 integrins. researchgate.netnih.govacs.org These integrins are often overexpressed on the surface of tumor cells and angiogenic endothelial cells, making them attractive targets for cancer therapy and imaging. nih.govnih.gov Studies have shown that RGD-4C can also interact with other αv-integrins, such as αvβ6, and to a lesser extent, α5β1. nih.govacs.org The specificity of RGD-4C for this subset of integrins is a key attribute that underpins its potential for targeted applications. researchgate.netnih.govacs.org For instance, the peptide has been used to selectively deliver therapeutic agents to cells expressing these integrins. rug.nl
The strength of the interaction between RGD-4C and its target integrins has been quantified using various experimental techniques, often reported as the half-maximal inhibitory concentration (IC50). These values provide a measure of the peptide's potency in inhibiting the binding of a natural ligand to the integrin.
Studies have reported varying IC50 values for RGD-4C, which can be influenced by the experimental setup and the cell type used. For example, in a competitive displacement study on U87MG human glioblastoma cells, RGD-4C exhibited an IC50 value of 379 ± 59 nmol/L for inhibiting the binding of [¹²⁵I]echistatin to αvβ3 integrin. aacrjournals.org In another study, conjugates of RGD-4C with a doxsaliform prodrug maintained a high affinity for αvβ3, with IC50 values in the range of 5-10 nanomolar. thno.org Furthermore, research has indicated that RGD-4C can bind to αvβ3 with an affinity value of 8.3 nM, to αvβ5 with 46 nM, to α5β1 with 244 nM, and to αvβ6 with 380 nM, highlighting its preferential binding to the αv subtypes. nih.gov
Table 1: IC50 Values of RGD-4C for Integrin Binding
| Integrin Subtype | Cell Line | IC50 (nM) | Reference |
|---|---|---|---|
| αvβ3 | U87MG | 379 ± 59 | aacrjournals.org |
| αvβ3 | HUVEC | 5-10 | thno.org |
| αvβ3 | - | 8.3 | nih.gov |
| αvβ5 | - | 46 | nih.gov |
| α5β1 | - | 244 | nih.gov |
| αvβ6 | - | 380 | nih.gov |
Structural Determinants of RGD-4C Integrin Recognition
The specific three-dimensional structure of RGD-4C is crucial for its high-affinity and selective binding to integrins.
RGD-4C is a dicyclic peptide, meaning its structure is constrained by two disulfide bonds. rug.nl This cyclization significantly enhances its binding potency and stability compared to linear RGD peptides. qyaobio.com The rigid conformation imposed by the disulfide bridges presents the RGD motif in an optimal orientation for recognition by the integrin binding pocket. researchgate.netacs.org The presence of two disulfide bonds in RGD-4C has been shown to make it a more potent inhibitor of integrin-mediated cell attachment compared to peptides with a single disulfide bond or linear RGD peptides. europeanreview.org However, it is noteworthy that in the context of RGD-4C modified endostatin-derived polypeptides, the disulfide bonds did not appear to have a significant effect on antiangiogenic activity. acs.org
RGD-4C, with the sequence ACDCRGDCFCG, can exist in different isomeric forms due to the various possible disulfide bond pairings between the four cysteine residues. researchgate.netnih.govacs.org Studies have revealed that the specific arrangement of these disulfide bonds has a profound impact on the peptide's binding activity.
One study identified two primary isomers: one with a 1-4, 2-3 disulfide bond arrangement and another with a 1-3, 2-4 arrangement. researchgate.net The isomer with the 1-4, 2-3 disulfide linkage was found to be approximately 10-fold more potent in binding to αv integrins than the 1-3, 2-4 isomer. researchgate.netnih.govacs.org Solution structure analysis using nuclear magnetic resonance (NMR) showed that these two isomers present the RGD motif in entirely different conformations, providing a structural basis for their differing binding affinities. researchgate.netacs.org
Cellular and Subcellular Interactions
Upon binding to integrins on the cell surface, RGD-4C can be internalized into the cell. eurogentec.com This process of endocytosis is an important aspect of its mechanism of action, particularly when it is used as a vehicle for delivering therapeutic payloads. The interaction of RGD-4C with integrins can trigger downstream signaling pathways within the cell, influencing processes such as cell adhesion, migration, and proliferation. The ability of RGD-containing ligands to be rapidly endocytosed is a feature that distinguishes them from some other integrin-binding molecules, such as certain monoclonal antibodies. liposomes.ca The internalization of RGD-4C-conjugated nanoparticles has been shown to be an effective strategy for targeted gene delivery in cancer cells. scispace.com
Receptor-Mediated Internalization Mechanisms
The entry of RGD-4C into cells is primarily facilitated by receptor-mediated endocytosis, a process initiated by its binding to specific integrin receptors on the cell surface. thno.orgnih.gov This mechanism allows for the targeted delivery of molecules conjugated to the RGD-4C peptide into cells that express the corresponding integrins. nih.govnih.gov Studies have shown that RGD-4C can induce targeted endocytosis to cross the tumor cell membrane. nih.gov For instance, when conjugated to a fluorescent protein, RGD-4C was observed to penetrate tumor cells expressing high levels of integrins, while it did not enter normal cells with low integrin expression. nih.gov
The efficiency of this internalization can be significantly greater than that observed for monoclonal antibodies targeting the same integrin. liposomes.caresearchgate.net Research comparing the uptake of a fluorescently labeled RGD peptide with an anti-αvβ3 antibody in Human Umbilical Vein Endothelial Cells (HUVEC) found a 7.4-fold increase in the uptake of the RGD peptide at 37°C (a temperature permissive for endocytosis) compared to 4°C (a temperature where endocytosis is inhibited). liposomes.caresearchgate.net In contrast, the antibody showed only a 1.9-fold increase under the same conditions, suggesting that RGD ligand binding is a potent stimulus for endocytosis. liposomes.caresearchgate.net This enhanced internalization via receptor-mediated endocytosis is a key mechanism for delivering therapeutic agents into target cells. thno.org The process is considered a form of specific, targeted uptake, as demonstrated by experiments where the internalization of RGD conjugates is blocked by co-incubation with an excess of free RGD-4C peptide or by antibodies that block the integrin receptor. nih.govnih.gov
Integrin Expression Profiling in Research Models (e.g., Tumor Vasculature, Inflamed Tissues, Specific Cell Lines)
RGD-4C exhibits a high binding affinity for a specific subset of integrins, primarily αvβ3, αvβ5, and α5β1. researchgate.netaacrjournals.orgnih.gov These integrins are not uniformly expressed throughout the body; instead, their expression is often upregulated in specific physiological and pathological contexts, such as in the vasculature of tumors and inflamed tissues. aacrjournals.orgthno.orgnih.govpnas.org
Tumor Vasculature: The endothelial cells lining the blood vessels of tumors frequently overexpress αvβ3 and α5β1 integrins compared to quiescent blood vessels in normal tissues. aacrjournals.orgnih.gov This differential expression provides a molecular basis for targeting the tumor neovasculature. For example, RGD-4C phage has been shown to home to vascular endothelial cells in tumors, with a distribution that mirrors the expression of αvβ3 and α5β1 integrins. aacrjournals.org In some tumor models, such as LS174T colorectal tumors, α5β1 is the primary integrin expressed on tumor vessels. researchgate.net
Inflamed Tissues: Angiogenesis, the formation of new blood vessels, is a hallmark of chronic inflammatory diseases like rheumatoid arthritis. thno.org The endothelial cells in the inflamed synovium of arthritic joints also show high levels of integrin expression. thno.orgpnas.org Studies have demonstrated that RGD-4C displaying phage can home to the inflamed synovium in mouse models of collagen-induced arthritis. thno.orgpnas.org
Specific Cell Lines: Various cancer cell lines used in research exhibit high levels of the integrins targeted by RGD-4C, making them useful models for studying its effects. The expression of these integrins can mediate the binding and subsequent internalization of RGD-4C conjugates. nih.govnih.gov
Intracellular Signaling Cascades Modulated by RGD-4C Binding
Binding of RGD-4C to integrins does not merely facilitate internalization; it also triggers intracellular signaling pathways that control fundamental cellular processes. These "outside-in" signals can significantly alter cell behavior.
Effects on Cell Adhesion and Spreading
Integrins are central to cell adhesion, the process by which cells attach to the extracellular matrix (ECM) or other cells. The RGD sequence is a primary recognition site within ECM proteins like fibronectin, and RGD-containing peptides can mimic this interaction. researchgate.netmedchemexpress.com The binding of RGD-4C to integrins can modulate cell adhesion and spreading, though the specific outcome depends on the cellular context and the nature of the substrate.
In some systems, RGD-4C can mediate cell adhesion. For human mesenchymal stem cells, adhesion to surfaces functionalized with RGD peptides is mediated by α5, αV, β1, and β3 integrins. biologists.com The spatial arrangement and density of these peptides on a substrate critically influence the ability of cells to spread and form mature focal adhesions. researchgate.netbiologists.compnas.org Studies have shown that as the lateral spacing between RGD peptides increases, cell spreading is diminished, and the cytoskeleton becomes disorganized. biologists.com
Conversely, in other contexts, soluble RGD peptides can act as competitive inhibitors, blocking the interaction between cells and the ECM, thereby preventing or disrupting cell adhesion. thno.orgnih.gov For example, RGD-doxorubicin prodrugs have been shown to block the adhesion of endothelial cells to vitronectin. thno.org The binding of RGD ligands to integrins can initiate actin polymerization and contractile movements, which are early steps in the complex process of cell spreading. pnas.org
Modulation of Cell Migration and Invasion
Cell migration is a complex process that requires a dynamic cycle of adhesion and de-adhesion, orchestrated in large part by integrins. By interacting with integrins like α5β1 and αvβ6, which are involved in cell migration and invasion, RGD peptides can interfere with these processes. nih.gov Targeting these integrins can inhibit the migration and invasion of cancer cells. nih.govresearchgate.net The level of N-cadherin expression in glial cells has been shown to modulate integrin-mediated polarity, which in turn strongly impacts the speed and directionality of cell migration. biologists.com Blocking integrin engagement with an RGD peptide was found to disrupt the recruitment of signaling proteins to the leading edge of migrating astrocytes, demonstrating the role of integrin signaling in directed cell movement. biologists.com
Induction of Apoptosis Pathways
A key therapeutic strategy involves using RGD-4C to deliver pro-apoptotic (cell-killing) agents specifically to integrin-expressing cells, such as those in the tumor vasculature or the tumor cells themselves. thno.orgresearchgate.net When RGD-4C is conjugated to a pro-apoptotic peptide, the resulting molecule can bind to and be internalized by target cells, leading to the induction of apoptosis. thno.orgresearchgate.net
For example, a conjugate of RGD-4C and the pro-apoptotic peptide D(KLAKLAK)2 was shown to induce apoptosis in B16(F10) melanoma cells, which overexpress αvβ3 integrin. researchgate.net Similarly, conjugating RGD-4C to the toxin saporin resulted in a molecule that could kill bladder cancer cells in an integrin-dependent manner. nih.gov The apoptotic mechanism often involves the activation of caspases, which are key executioner enzymes in the apoptosis pathway. nih.gov In studies with a modified IL-24 (a tumor suppressor gene) coupled to RGD-4C, transfection into HepG2 tumor cells led to the upregulation of pro-apoptotic genes such as Bax and Gadd153, ultimately resulting in increased apoptosis compared to the unmodified IL-24. nih.gov
Rgd 4c Trifluoroacetate in Conjugate Design and Engineering
Strategies for RGD-4C Conjugation
The development of RGD-4C conjugates leverages a variety of chemical and biological techniques to link the peptide to different payloads, including small molecules, polymers, and proteins. These strategies are designed to preserve the integrin-binding activity of the RGD-4C peptide while enabling the targeted delivery of the conjugated molecule.
Chemical conjugation methods provide a versatile toolkit for attaching RGD-4C to a wide array of molecules. The choice of technique often depends on the functional groups available on both the RGD-4C peptide and the molecule to be conjugated.
RGD-4C has been successfully conjugated to various small molecules, including fluorescent dyes for imaging and cytotoxic drugs for targeted cancer therapy. These conjugations often involve the formation of stable covalent bonds between the peptide and the small molecule.
Commonly used fluorescent probes such as fluorescein (B123965) isothiocyanate (FITC) and near-infrared (NIR) dyes like Cy5.5 have been attached to cyclic RGD peptides to visualize integrin expression in vitro and in vivo. nih.govnih.gov For instance, FITC-conjugated cyclic RGD peptides have been shown to be effective for staining integrin αvβ3/αvβ5 in tumor tissues. nih.gov The conjugation typically occurs through the reaction of an isothiocyanate group on the dye with a primary amine on the peptide.
In the realm of therapeutics, cyclic RGD peptides have been conjugated to potent anticancer drugs. For example, a platinum(IV) derivative of picoplatin was successfully conjugated to a tetrameric RGD-containing peptide, resulting in a 20-fold increase in antitumor activity in melanoma cells compared to the unconjugated drug. rsc.org Another study detailed the conjugation of a paclitaxel (B517696) derivative to a dimeric RGD peptide, which showed effective cytotoxicity against breast cancer cells. mdpi.com These conjugations often utilize linkers that can be cleaved inside the target cell, releasing the active drug.
Radiolabeling of RGD peptides for diagnostic imaging, such as positron emission tomography (PET), is another important application. The chelator 6-hydrazinopyridine-3-carboxylic acid (HYNIC) has been used to conjugate the radionuclide technetium-99m (99mTc) to RGD-4C. acs.org
Table 1: Examples of Small Molecules Conjugated to RGD Peptides
| Conjugated Molecule | RGD Peptide Type | Purpose | Reference |
| Fluorescein isothiocyanate (FITC) | Cyclic RGD | Fluorescent imaging | nih.gov |
| Cy5.5 | Cyclic RGD | Near-infrared imaging | nih.gov |
| Picoplatin derivative (Pt(IV)) | Tetrameric c(RGDfK) | Targeted chemotherapy | rsc.org |
| Paclitaxel | Dimeric E[c(RGDyK)]2 | Targeted chemotherapy | mdpi.com |
| 99mTc (via HYNIC) | RGD-4C | Radiodiagnostic imaging | acs.org |
Polymeric carriers, such as polyethylene (B3416737) glycol (PEG), offer several advantages for drug delivery, including increased solubility, prolonged circulation time, and reduced immunogenicity. medrxiv.org RGD-4C can be attached to these polymers to create targeted drug delivery systems. The functionalization of PEG with RGD peptides allows for the specific targeting of tumors. biochempeg.com For example, RGD-conjugated PEG diacrylate hydrogels have been shown to promote the osteogenesis of marrow stromal cells in a dose-dependent manner. nih.gov
The conjugation chemistry often involves reacting a functionalized PEG derivative, such as NHS-PEG, with an amine group on the RGD peptide. This results in a stable amide bond connecting the peptide to the polymer. These RGD-modified polymers can then be used to encapsulate or attach drug molecules, forming targeted nanoparticles or micelles.
Recombinant DNA technology offers a powerful method for producing homogenous fusion proteins where RGD-4C is genetically fused to a therapeutic protein. This approach ensures a precise 1:1 stoichiometry between the targeting peptide and the protein, and it avoids the potential chemical modifications that could alter the protein's function.
Several studies have demonstrated the successful creation of RGD-4C fusion proteins. For instance, RGD-4C has been fused to the N-terminus of the plant-derived toxin saporin (SAP). nih.gov The resulting RGD-SAP conjugate showed enhanced cytotoxic activity against various tumor cell lines in an integrin-dependent manner and inhibited tumor growth in mouse models of bladder cancer. nih.gov
Another example is the fusion of RGD-4C to human tumor necrosis factor-α (TNF), a potent anti-tumor cytokine. aacrjournals.org The RGD4C-TNF fusion protein was shown to bind specifically to αvβ3-positive cells and exhibited significantly greater tumor growth inhibition compared to unmodified TNF in a human breast cancer model. aacrjournals.org
Furthermore, RGD-4C has been fused to a variant of β-lactamase for use in antibody-directed enzyme prodrug therapy (ADEPT). nih.gov The resulting RGD4C-βL fusion protein retained the targeting ability of RGD-4C and could effectively activate a cephalosporin-melphalan prodrug. nih.gov In a different application, the RGD-4C peptide was displayed on the surface of E. coli as a fusion with the ClyA-EGFP protein, demonstrating its use in bacterial-based delivery systems. researchgate.net
Table 2: Research Findings on RGD-4C Fusion Proteins
| Fusion Partner | Expression System | Key Findings | Reference |
| Saporin (SAP) | E. coli | Enhanced, integrin-dependent cytotoxicity; inhibited tumor growth in vivo. | nih.gov |
| Tumor Necrosis Factor-α (TNF) | E. coli | Specific binding to αvβ3-positive cells; superior tumor growth inhibition compared to native TNF. | aacrjournals.org |
| β-lactamase | E. coli | Retained targeting and enzymatic activity for prodrug activation. | nih.gov |
| ClyA-EGFP | E. coli | Successful surface display of RGD-4C on bacteria for targeted delivery. | researchgate.net |
Nanoparticles serve as versatile platforms for delivering drugs and imaging agents. Functionalizing their surface with RGD-4C allows for active targeting of these nanoparticles to tumor sites, enhancing their therapeutic efficacy and reducing off-target effects.
Liposomes are spherical vesicles composed of a lipid bilayer that can encapsulate both hydrophilic and hydrophobic drugs. nih.gov The surface of liposomes can be modified with RGD peptides to facilitate targeted drug delivery. Typically, the RGD peptide is conjugated to the distal end of a PEG chain that is anchored in the liposome's lipid bilayer. researchgate.net This PEG linker provides flexibility and minimizes steric hindrance, allowing the RGD motif to effectively bind to its integrin target.
The preparation of RGD-functionalized liposomes often involves the thin-film hydration method followed by extrusion to obtain unilamellar vesicles of a specific size. scispace.com The RGD-PEG-lipid conjugate can be incorporated during the initial lipid film formation or added to pre-formed liposomes via post-insertion methods. liposomes.ca Thiol-maleimide coupling is a common chemical reaction used to attach a cysteine-containing RGD peptide to a maleimide-functionalized PEG-lipid. scispace.com
Studies have shown that RGD-modified liposomes exhibit enhanced cellular uptake in integrin-overexpressing cancer cells compared to non-targeted liposomes. nih.gov For example, RGD-functionalized liposomes loaded with doxorubicin (B1662922) have demonstrated improved tumor-inhibiting potential. nih.gov
Table 3: Common Components and Methods in RGD-Liposome Formulation
| Component/Method | Description | Purpose |
| Phospholipids (e.g., SPC, DSPE) | Main structural components of the lipid bilayer. | Form the liposomal vesicle. |
| Cholesterol | Incorporated into the lipid bilayer. | Stabilizes the liposome membrane. |
| RGD-PEG-Lipid | RGD peptide conjugated to a lipid via a PEG linker. | Provides targeting functionality and steric stability. |
| Thin-Film Hydration | A common method for liposome preparation. | Forms multilamellar vesicles which are then sized. |
| Extrusion | Passing liposomes through membranes with defined pore sizes. | Produces unilamellar vesicles with a uniform size distribution. |
| Thiol-Maleimide Coupling | Chemical reaction between a thiol (on RGD) and a maleimide (on PEG-lipid). | Covalently attaches the RGD peptide to the liposome surface. |
Functionalization of Nanoparticle Platforms
Polymeric Nanoparticles
The use of biodegradable and biocompatible polymers for nanoparticle (NP) formulation offers a versatile platform for RGD-4C-mediated targeted delivery. Poly(lactic-co-glycolic) acid (PLGA), an FDA-approved polymer, is a common choice for the core of these nanoparticles. In one approach, PLGA nanoparticles were chemically modified to carry a therapeutic agent and stabilized with a short RGD-peptide sequence coating. nih.gov This peptide coating can be applied via self-assembly on the PLGA surface, replacing the need for polyethylene glycol (PEG), which can sometimes induce an immunogenic response. nih.gov
These RGD-functionalized polymeric NPs typically have a size and surface charge suitable for drug delivery vehicles and demonstrate effective cellular penetration. nih.gov For instance, nanoparticles of approximately 75 nm in diameter, with a 2-3 nm peptide outer layer, have shown stability in serum for up to 72 hours and high uptake in human umbilical vein endothelial cells (HUVEC). nih.gov Another strategy involves the use of pH-responsive polymeric micelles conjugated with a cyclic RGD peptide, which self-assemble into nanoparticles and enhance the delivery and targeting efficiency of encapsulated drugs like paclitaxel. nih.gov
| Polymer Type | Core Material | Targeting Ligand | Key Features | Reference |
|---|---|---|---|---|
| PLGA | Poly(lactic-co-glycolic) acid | RGDFFF | Biodegradable; peptide coating replaces PEG; serum stable for 72h. | nih.gov |
| Micelles | pH-responsive polymer | Cyclic RGDyK | Self-assembles into nanoparticles; enhances tumor targeting of encapsulated drug. | nih.gov |
Inorganic Nanocarriers
Inorganic materials provide a robust scaffold for creating nanocarriers for targeted delivery. Magnetite (Fe3O4) nanoparticles, for example, have been utilized for their magnetic properties, which can be exploited in magnetic resonance imaging (MRI). To confer targeting capabilities, these inorganic nanoparticles can be functionalized with RGD-4C.
One method involves the modular assembly of targeting moieties on the surface of functional nanoparticles. researchgate.net For instance, specific molecular recognition between a hexahistidine tag on the RGD-4C peptide and nickel nitrilotriacetate on the surface of Fe3O4 nanoparticles allows for the precisely controlled orientation of the targeting peptides. researchgate.net Studies comparing these self-assembled targeting nanoparticles with conventionally prepared Fe3O4-RGD4C nanoparticles have shown that the self-assembled versions consistently outperform in targeting efficiency. researchgate.net The specificity of this targeting is confirmed through competition assays where the presence of free RGD-4C peptide significantly inhibits the uptake of the nanoparticles by cancer cells, demonstrating that the interaction is mediated by the RGD-integrin binding. researchgate.net
Genetic Modification of Viral and Bacterial Vectors
Genetic engineering techniques allow for the direct incorporation of the RGD-4C peptide into the structure of biological vectors, such as viruses and bacteria, to retarget their tropism.
Viral Vectors: Oncolytic adenoviruses, which are designed to selectively replicate in and kill cancer cells, can be modified to enhance their cancer-selectivity. The Delta-24-RGD (DNX-2401) vector is an oncolytic adenovirus that contains an insertion of the RGD-4C peptide sequence into the HI loop of the fiber knob protein. nih.gov This modification allows the virus to bind strongly to αvβ3 and αvβ5 integrins, enhancing virus tropism in a manner that is independent of the coxsackie and adenovirus receptor (CAR), which can be poorly expressed on some tumor cells. nih.gov Similarly, Adeno-Associated Virus (AAV) vectors, which are attractive for gene therapy, can be genetically altered by inserting RGD-containing peptides into the viral capsid. researchgate.netnih.gov This enables the AAV vector to infect integrin-expressing cells independently of its natural primary receptor, heparan sulfate proteoglycan (HSPG), thereby expanding its utility for targeting specific cell populations. researchgate.netnih.gov
Bacterial Vectors: Non-pathogenic bacteria can be engineered to serve as delivery vehicles. In one strategy, the RGD-4C peptide was genetically expressed at the C-terminus of the cytotoxin ClyA, a protein displayed on the outer membrane of E. coli. nih.gov This results in the surface display of RGD-4C on derived nanovesicles. These RGD-displaying bacterial membrane-derived nanovesicles demonstrate enhanced cancer-targeting capabilities. nih.gov Another approach involves creating fusion proteins by recombinant DNA technology, where the RGD-4C peptide is fused to a therapeutic protein, such as the plant-derived toxin saporin or Tumor Necrosis Factor α (TNFα). nih.govaacrjournals.org These fusion proteins, produced in E. coli, can then be purified and used as targeted therapeutic agents. nih.govaacrjournals.org
Impact of Linker Chemistry and Design on Conjugate Properties
Use of Flexible Linkers (e.g., Glycine-Glycine Linkers)
Flexible linkers are often employed in the engineering of fusion proteins and conjugates to ensure that the individual domains can fold and function independently without steric hindrance. These linkers are typically composed of small, non-polar (like glycine) or polar (like serine) amino acids. polyplus-sartorius.com Glycine-rich sequences, such as (GGGGS)n, are commonly used because glycine's small side chain provides a high degree of conformational flexibility. polyplus-sartorius.com
| Linker Type | Composition Example | Primary Characteristic | Function in RGD-4C Conjugates | Reference |
|---|---|---|---|---|
| Flexible Linker | Gly-Gly-Gly (G3), (GGGGS)n | High conformational freedom | Allows RGD-4C proper orientation for receptor binding; prevents steric hindrance. | polyplus-sartorius.comnih.gov |
| PEG Linker | -(O-CH2-CH2)n- | Hydrophilic, non-immunogenic | Increases solubility, stability, and circulation time; reduces renal clearance. | frontiersin.orgnih.gov |
Polyethylene Glycol (PEGylation) for Enhanced Biocompatibility and Stability
PEGylation is the process of covalently attaching polyethylene glycol (PEG) chains to a molecule, such as a peptide or protein. nih.gov PEG is a non-toxic, non-immunogenic, and highly hydrophilic polymer that is approved by the FDA for clinical use. frontiersin.orgnih.gov The conjugation of PEG to RGD-4C-containing therapeutics offers several advantages. It can improve the pharmacokinetic properties of the conjugate by increasing its hydrodynamic size, which in turn reduces renal clearance and extends its circulation time in the bloodstream. frontiersin.orgnih.gov
Structural Optimization of RGD-4C for Enhanced Targeting Efficacy
While RGD-4C is an effective targeting ligand, its structure can be further optimized to improve its binding affinity and specificity for integrin receptors. This involves systematic structure-activity relationship (SAR) studies to identify analogs with superior properties. aacrjournals.org
The process of optimization often begins with an existing RGD-containing cyclic peptide. By systematically substituting amino acids flanking the core RGD motif, researchers can probe how these changes affect binding to the target integrin, such as αvβ3. aacrjournals.org For example, starting with a lead compound, focused one-bead-one-compound (OBOC) combinatorial libraries can be designed, synthesized, and screened against integrin-expressing cells to identify new ligands with higher affinity. aacrjournals.org Through such methods, novel analogs have been developed that exhibit a several-fold higher binding affinity than the parent peptide. These optimized peptides not only bind more strongly to tumor cells in vitro but also demonstrate improved targeting of tumor xenografts in vivo, making them excellent candidates for delivering cytotoxic payloads or imaging agents to tumors overexpressing αvβ3 integrin. aacrjournals.org
Multivalency and Multimerization Approaches (e.g., Dimeric, Tetrameric Constructs)
The principle of multivalency, where multiple RGD-4C moieties are presented in a single construct, has been extensively explored to enhance binding affinity and avidity for integrins. This approach mimics the natural clustering of receptors on the cell surface and can lead to significantly improved targeting efficacy. Research has demonstrated a clear trend of increasing binding potency with a higher number of RGD units.
Dimeric RGD constructs have shown a marked improvement in integrin binding compared to their monomeric counterparts. One study found that a dimeric RGD-peptide exhibited a 10-fold higher affinity for the αvβ3 integrin in vitro, with an IC50 of 0.1 nM compared to 1.0 nM for the monomeric version nih.govresearchgate.net. This enhanced affinity also translated to better tumor retention in animal models nih.govresearchgate.net. Another investigation into dimeric bicyclic RGD ligands also reported enhanced inhibition of extracellular matrix protein binding to purified integrin receptors when compared with monomeric analogues unimi.it.
Tetrameric RGD constructs have demonstrated even greater enhancements in binding. A tetravalent RGD compound was found to have a 10-fold higher binding affinity for the αVβ3 receptor than a monomeric analogue nih.gov. Further studies have quantified this stepwise improvement. For instance, the IC50 values for RGD dimer, tetramer, and octamer were determined to be (1.0 ± 0.1) x 10⁻⁷ M, (3.5 ± 0.3) x 10⁻⁸ M, and (1.0 ± 0.2) x 10⁻⁸ M, respectively, indicating a roughly threefold increase in integrin avidity with each level of multimerization from dimer to octamer snmjournals.org. The enhanced binding of tetrameric constructs has been attributed to their ability to be efficiently internalized through the clathrin-mediated endocytic pathway, making them excellent candidates for selective drug delivery nih.gov.
The following table summarizes the comparative binding affinities of monomeric, dimeric, and tetrameric RGD constructs from various studies.
| Construct Type | Integrin Target | IC50 (nM) | Fold Improvement vs. Monomer | Reference |
| Monomeric c(RGDfK) | αvβ3 | 1.0 | - | nih.govresearchgate.net |
| Dimeric E-[c(RGDfK)]2 | αvβ3 | 0.1 | 10 | nih.govresearchgate.net |
| Monomeric c(RGDyK) | αvβ3 | 329 ± 18 | - | nih.gov |
| Dimeric RGD | αvβ3 | 64 ± 23 | ~5 | nih.gov |
| Trimeric RGD | αvβ3 | 40 ± 7 | ~8 | nih.gov |
| Tetrameric RGD | αvβ3 | 26 ± 9 | ~13 | nih.gov |
| Dimeric RGD | αvβ3 | 48.4 ± 2.8 | - | mdpi.com |
| Tetrameric RGD | αvβ3 | 16.6 ± 1.3 | ~3 | mdpi.com |
IC50 values represent the concentration of the compound required to inhibit 50% of the binding of a radiolabeled ligand to the integrin receptor.
Influence of Linker Attachment Points and Conformational Presentation
The manner in which RGD-4C is attached to a scaffold or therapeutic agent via a linker is as crucial as the valency of the construct. The linker's length, flexibility, and chemical nature directly influence the conformational presentation of the RGD motif, which in turn dictates its binding affinity and selectivity for different integrin subtypes.
The solution structure of RGD-4C, which is constrained by two disulfide bonds, presents the RGD sequence in a specific conformation that is critical for its high affinity for αv integrins nih.gov. The attachment of a linker must preserve or even enhance this favorable conformation. The position of the linker attachment on the RGD-4C molecule can significantly impact its antiangiogenic activity, in some cases being more important than the disulfide bonds themselves medchemexpress.com.
Research into the impact of linker composition has yielded important insights. A study systematically evaluating the effect of oligo(ethylene glycol) (EGn) spacers of varying lengths in di-, tri-, and tetravalent RGD ligands found that increasing linker length could be detrimental to the competitive potency nih.gov. For example, the introduction of an EG6 linker reduced the inhibition constants by 29% in a dimer, 57% in a trimer, and 97% in a tetramer nih.gov. This suggests that while a linker is necessary to provide spatial separation and flexibility for multiple RGD motifs to bind to their receptors, excessive length may decrease the effective concentration of the RGD moieties in the vicinity of the receptors nih.gov.
Conversely, another study on hexavalent RGD peptides found that the type and length of the linker were critical for maximizing binding. In this research, linkers composed of (DPro-Gly)n were compared to those with (CH2-CH2-O)n. The results indicated that an appropriate length of the (DPro-Gly)n linker led to slower dissociation kinetics and exceptionally high cellular uptake, suggesting that this particular linker structure facilitated optimal simultaneous binding of the multivalent RGD peptides to clustered integrins nih.gov.
Preclinical Research Applications of Rgd 4c Trifluoroacetate Conjugates
Targeted Delivery Systems for Research Agents
RGD-4C trifluoroacetate (B77799) has been extensively utilized to create conjugates for the targeted delivery of a wide array of research agents. These conjugates are designed to enhance the accumulation of the payload at the desired site, thereby increasing efficacy and potentially reducing off-target effects.
The conjugation of therapeutic agents to RGD-4C has been a primary focus of preclinical research, aiming to improve their therapeutic index in various disease models.
The targeted delivery of chemotherapeutic drugs using RGD-4C aims to concentrate cytotoxic agents at the tumor site, thereby enhancing their antitumor activity while minimizing systemic toxicity. nih.gov
One strategy involves the design of RGD-4C-drug conjugates as prodrugs that are activated by enzymes present in the tumor microenvironment. For instance, a conjugate of RGD-4C with doxorubicin (B1662922) was developed with a plasmin-specific cleavage site. nih.gov This design allows for the release of the active drug upon cleavage by plasmin, an enzyme often found at elevated levels in tumors. In vitro studies demonstrated the promising activity of this prodrug after incubation with plasmin. nih.gov
In another study, a doxorubicin-RGD-4C conjugate showed enhanced antitumor activity in an in vivo mouse model with αvβ3-negative MH134 hepatoma tumors compared to doxorubicin alone, despite showing less efficacy in vitro. nih.gov This suggests that the conjugate's anti-angiogenic effect on endothelial cells, which express αvβ3 integrins, may contribute significantly to tumor regression. nih.gov Furthermore, this conjugate was found to be less toxic to the liver and heart. nih.gov Researchers have also covalently conjugated doxorubicin to the nonapeptide CDCRGDCFC, a sequence related to RGD-4C, which significantly improved the survival rates of mice with human MDA-MB-435 breast carcinomas. nih.gov
| Drug | Linker/Activation Mechanism | Model System | Key Research Finding |
| Doxorubicin | Plasmin-specific cleavage site | In vitro (with plasmin) | Promising activity after enzymatic activation. nih.gov |
| Doxorubicin | Direct conjugation | Mouse αvβ3-negative MH134 hepatoma tumor model | Better anti-tumor activity in vivo compared to doxorubicin alone, suggesting an anti-angiogenic effect. nih.gov |
| Doxorubicin | Covalent conjugation to CDCRGDCFC | Mice with human MDA-MB-435 breast carcinomas | Considerably improved survival rates. nih.gov |
RGD-4C has been conjugated to various pro-apoptotic peptides and toxins to specifically induce cell death in integrin-expressing cells.
The pro-apoptotic peptide (KLAKLAK)2 has been conjugated to RGD-4C to create a targeted therapeutic. hongtide.cominnopep.com In vitro studies showed that RGD-4C-(KLAKLAK)2 induced apoptosis in Kaposi sarcoma tumor cells. nih.gov In in vivo models, this conjugate reduced tumor weight and size and diminished the formation of lung metastases. nih.gov The construct specifically binds to αvβ3 integrin, and its pro-apoptotic domain is designed to disrupt mitochondrial membranes upon internalization, leading to cell death. nih.govnih.gov
The plant-derived toxin saporin has also been genetically fused to RGD-4C (RGD-SAP). This fusion protein demonstrated enhanced cytotoxic activity against various tumor cell lines in a manner dependent on their αv-integrin expression levels. nih.gov In a subcutaneous syngeneic model of bladder cancer, RGD-SAP significantly reduced tumor growth in a dose-dependent manner. nih.govnih.gov Furthermore, when combined with the chemotherapeutic drug mitomycin C, systemic administration of RGD-SAP increased the survival of mice with orthotopic bladder cancer without evidence of systemic toxicity. nih.govnih.gov
Tumor Necrosis Factor-α (TNF-α), a potent cytokine with antitumor activity, has been fused with RGD-4C to improve its delivery to tumors and reduce systemic toxicity. The RGD-4C-TNF fusion protein was found to be significantly more potent than non-targeted TNF in inhibiting the growth of orthotopic MDA-MB-435 tumors. aacrjournals.org Due to the trimeric nature of TNF-α, the RGD-4C-TNF fusion protein displays three RGD-4C domains, leading to a 10-fold higher affinity for αvβ3 integrin compared to the free RGD-4C peptide. nih.gov Subnanogram doses of RGD-4C-TNF were sufficient to induce antitumor effects in tumor-bearing mice when combined with the chemotherapeutic drug melphalan. nih.gov
| Agent | Model System | Key Research Finding |
| (KLAKLAK)2 | Kaposi sarcoma tumor cells (in vitro) | Induced apoptosis. nih.gov |
| (KLAKLAK)2 | Mouse tumor models (in vivo) | Reduced tumor weight and size, and diminished lung metastases. nih.gov |
| Saporin (RGD-SAP) | Bladder cancer cell lines (in vitro) | Enhanced cytotoxic activity dependent on αv-integrin expression. nih.gov |
| Saporin (RGD-SAP) | Subcutaneous syngeneic model of bladder cancer (in vivo) | Significantly reduced tumor growth. nih.govnih.gov |
| Saporin (RGD-SAP) | Orthotopic bladder cancer mouse model (in vivo) | Increased survival when combined with mitomycin C. nih.govnih.gov |
| TNF-α | Orthotopic MDA-MB-435 tumor model (in vivo) | Significantly more potent in inhibiting tumor growth compared to non-targeted TNF. aacrjournals.org |
| TNF-α | Tumor-bearing mice (in vivo) | Subnanogram doses induced antitumor effects when combined with melphalan. nih.gov |
The targeted delivery of cytokines using RGD-4C aims to modulate the tumor microenvironment and enhance anti-tumor immune responses. As discussed previously, the fusion of TNF-α with RGD-4C is a prime example of a cytokine-based fusion protein. nih.govaacrjournals.org This strategy leverages the targeting capabilities of RGD-4C to concentrate the potent biological activity of the cytokine at the tumor site, thereby increasing its therapeutic window. The multivalent nature of the RGD-4C-TNF fusion protein, with three RGD-4C motifs per molecule, significantly enhances its binding affinity to αvβ3 integrin. nih.gov Preclinical studies have demonstrated that this targeted approach can achieve significant anti-tumor effects at doses lower than those required for the non-targeted cytokine, potentially mitigating the severe systemic toxicities associated with high-dose cytokine therapy. nih.govaacrjournals.org
RGD-4C has been incorporated into the capsids of viral vectors to redirect their tropism towards integrin-expressing cells, thereby enhancing the efficiency and specificity of gene delivery in cancer research.
The double-cyclic RGD-4C ligand has been displayed on the capsid of a bacteriophage vector, known as adeno-associated virus/phage (AAVP), to achieve systemic targeting of therapeutic genes to tumors. researchgate.net This vector was engineered to selectively target tumors after intravenous administration. researchgate.net In preclinical models, RGD-4C-AAVP has been shown to promote targeted gene delivery to solid tumors. nih.gov Numerous reports have demonstrated the ability of this vector to target and transduce tumors for therapeutic applications following intravenous administration, with no detectable gene expression in non-tumor tissues. nih.gov
The combination of RGD-4C/AAVP-mediated targeted gene delivery with chemotherapeutic drugs like doxorubicin has also been investigated. Research suggests that doxorubicin may enhance the nuclear accumulation of the RGD-4C/AAVP genome, leading to a synergistic effect in destroying tumor cells. researchgate.net
| Vector | Gene Delivered | Model System | Key Research Finding |
| Adeno-associated virus/phage (AAVP) | Therapeutic genes | Preclinical solid tumor models | Promoted targeted gene delivery to tumors after intravenous administration. researchgate.netnih.gov |
| AAVP | Suicide gene | Human and murine tumor cells | Synergistic effect in destroying tumor cells when combined with doxorubicin. researchgate.net |
Genetically engineered bacteria, such as attenuated Salmonella Typhimurium, are being explored as vectors for cancer therapy. Displaying the RGD-4C peptide on the outer membrane of these bacteria can enhance their tumor-targeting ability.
In one approach, the RGD-4C peptide was displayed on the outer membrane protein A (OmpA) of an attenuated S. typhimurium strain. nih.govthno.org These RGD-displaying bacteria showed strong initial targeting and subsequent proliferation in αvβ3-overexpressing xenograft tumors, leading to suppressed tumor growth. nih.gov The surface-engineered bacteria strongly suppressed the growth of MDA-MB-231 and MDA-MB-435 tumors in nude mice. nih.gov
Another study focused on optimizing the surface display of RGD-4C by modifying the lipopolysaccharide (LPS) structure of Salmonella. It was found that truncating the LPS facilitated more efficient display of the RGD-4C peptide. nih.gov The strain with truncated LPS and RGD-4C display showed the highest ability to target HUVECs expressing αV integrin and tumor tissue with abundant neovascularization. nih.govresearchgate.net Animal experiments demonstrated that this tumor-targeting attenuated Salmonella strain could significantly inhibit tumor growth and prolong mouse survival by delivering anti-tumor agents. nih.gov
| Bacterial Strain | Modification | Model System | Key Research Finding |
| Attenuated S. typhimurium | RGD-4C displayed on OmpA | αvβ3-overexpressing xenograft tumors | Strong initial targeting and proliferation in tumors, leading to suppressed tumor growth. nih.gov |
| Attenuated S. typhimurium | Truncated LPS and RGD-4C display | HUVECs and tumor-bearing mice | Enhanced targeting to integrin-expressing cells and tumor neovasculature, leading to significant tumor growth inhibition. nih.gov |
Delivery of Therapeutic Agents in In Vitro and In Vivo Models
Molecular Imaging and Diagnostics Research with RGD-4C
The arginine-glycine-aspartic acid (RGD) peptide sequence is a key recognition motif for integrin receptors, particularly αvβ3, which are often overexpressed on tumor cells and neovasculature. biophysics-reports.orgnih.gov This characteristic makes RGD-containing peptides, such as the tetrameric cyclic peptide RGD-4C, valuable vectors for targeted molecular imaging. By conjugating these peptides with various imaging agents, researchers can develop probes to non-invasively visualize and characterize biological processes at the molecular level in preclinical models. thno.orgmdpi.com These conjugates are instrumental in radiotracer development, optical imaging, and magnetic resonance imaging research.
PET and SPECT are highly sensitive nuclear imaging techniques that utilize radiotracers to visualize physiological processes. mdpi.com RGD peptides have been extensively developed as targeting ligands for these modalities to image integrin expression, which is a hallmark of angiogenesis and tumor progression. biophysics-reports.orgnih.gov The development of RGD-based radiotracers involves labeling the peptide with a radionuclide, a process that requires specific chemical strategies to ensure stability and preserve biological activity.
The selection of a radionuclide is crucial and depends on the imaging modality (PET or SPECT) and the pharmacokinetic profile of the targeting peptide. Common isotopes used for labeling RGD peptides include Fluorine-18 (¹⁸F) and Copper-64 (⁶⁴Cu) for PET, and Technetium-99m (⁹⁹mTc) for SPECT. nih.govthno.org
¹⁸F-Labeling: Fluorine-18 is a widely used PET isotope. Labeling strategies often involve conjugating the RGD peptide with a prosthetic group that can be readily fluorinated. thno.org For example, [¹⁸F]Galacto-RGD was one of the first RGD-based PET tracers tested in humans, created by conjugating a sugar amino acid to the cyclic peptide c(RGDfK). thno.orgmdpi.com
⁶⁴Cu-Labeling: Copper-64 is another valuable PET isotope with a longer half-life (12.7 hours) compared to ¹⁸F (110 minutes), which allows for imaging at later time points. nih.gov Labeling with ⁶⁴Cu is typically achieved by attaching a chelator, such as 1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid (DOTA), to the RGD peptide. The DOTA cage securely sequesters the ⁶⁴Cu ion, forming a stable complex. nih.govnih.gov
⁹⁹mTc-Labeling: For SPECT imaging, ⁹⁹mTc is the most common radionuclide. Similar to copper, it requires a chelating agent to be stably attached to the peptide. The HYNIC (6-hydrazinonicotinyl) group is often used for this purpose. nih.gov
These strategies allow for the creation of specific, high-affinity radiotracers that can target integrin-expressing tissues for nuclear imaging.
Once developed, radiolabeled RGD analogues are rigorously evaluated in preclinical animal models to determine their imaging potential. A common model involves mice bearing xenograft tumors known to overexpress αvβ3 integrin, such as U87MG human glioblastoma. nih.govmdpi.com
Evaluation typically includes:
Biodistribution Studies: These studies measure the concentration of the radiotracer in various organs and the tumor at different time points post-injection, usually expressed as the percentage of the injected dose per gram of tissue (%ID/g). mdpi.com
PET/SPECT Imaging: Small-animal imaging systems are used to visualize the tracer's accumulation in the tumor and other tissues in real-time. This allows for the calculation of tumor-to-background ratios, a key indicator of image quality. mdpi.comresearchgate.net
Blocking Studies: To confirm that the tumor uptake is specific to integrin binding, a blocking experiment is performed. This involves co-injecting a large excess of unlabeled ("cold") RGD peptide, which competes for the same receptors and should significantly reduce the uptake of the radiotracer in the tumor. thno.org
Research has shown that multimeric RGD peptides, such as dimers and tetramers, often exhibit higher tumor uptake and longer retention compared to their monomeric counterparts, a phenomenon attributed to increased binding avidity. nih.govmdpi.com For instance, a ⁶⁴Cu-labeled RGD tetramer showed a high and specific tumor uptake of 9.93 ± 1.05 %ID/g at 30 minutes post-injection in a U87MG model. mdpi.com While specific imaging data for RGD-4C trifluoroacetate is not extensively detailed in available literature, the performance of other RGD tetramers provides a strong basis for its potential as a potent imaging agent.
Table 1: Preclinical Evaluation of Various Radiolabeled RGD Peptide Analogues
| Radiotracer | Isotope | Preclinical Model | Key Findings (Tumor Uptake) |
|---|---|---|---|
| 64Cu-AmBaSar-RGD2 | 64Cu | U87MG Glioblastoma Xenograft | Demonstrated higher tumor uptake (1.76 ± 0.38 %ID/g at 20h) compared to its monomeric version. elsevierpure.com |
| 64Cu-NOTA-PEG4-SAA4-c(RGDfK) | 64Cu | U87MG Glioblastoma Xenograft | Showed a peak tumor uptake of ~4 %ID/g with fast clearance from normal tissues, providing excellent tumor-to-background ratios. nih.gov |
| 18F-Alfatide II | 18F | Human Brain Metastasis Model | Exhibited a much better tumor-to-normal tissue ratio (18.9 ± 14.1) compared to 18F-FDG (1.5 ± 0.5). frontiersin.org |
| 68Ga-NODAGA-c(RGDyK) | 68Ga | U87MG Glioblastoma Xenograft | Achieved an excellent tumor-to-blood ratio of 23.1 at 90 minutes post-injection. mdpi.com |
Optical imaging, particularly near-infrared (NIR) fluorescence imaging, is a powerful tool in preclinical research for studying diseases at the molecular level in living organisms. nih.govnih.gov Conjugating RGD peptides with fluorescent dyes creates probes that can specifically target and illuminate integrin-expressing tumors.
Dyes such as Cy5.5 and fluorescein (B123965) isothiocyanate (FITC) have been successfully conjugated to various RGD peptides. nih.govresearchgate.net The resulting fluorescent probes are then evaluated in vitro for binding affinity and in vivo in tumor-bearing mice to assess tumor targeting efficacy and image contrast. nih.govmdpi.com
Studies comparing monomeric, dimeric, and tetrameric RGD peptides conjugated to the NIR dye Cy5.5 in a U87MG glioblastoma model found that all probes could clearly visualize the tumor. nih.govnih.gov The tetrameric RGD conjugate displayed the highest tumor uptake and the best tumor-to-normal tissue ratio (3.63 ± 0.09 at 4 hours post-injection), suggesting that the multimeric structure enhances targeting efficacy in optical imaging as well. nih.govnih.gov The specificity of these probes is confirmed through blocking experiments where co-injection of unlabeled RGD peptide significantly reduces the tumor's fluorescent signal. nih.gov These findings indicate that an RGD-4C-dye conjugate would be a promising candidate for high-contrast optical imaging of tumors.
Magnetic Resonance Imaging (MRI) offers excellent spatial resolution for visualizing soft tissues. To enhance its sensitivity and provide molecular information, targeted contrast agents are developed. mdpi.com RGD peptides can be integrated with magnetic nanoparticles, typically superparamagnetic iron oxide nanoparticles (SPIONs), to create probes that specifically target tumors. nih.govrsc.org
The RGD peptide is conjugated to the surface of the nanoparticle, which is often coated with materials like carboxymethyl dextran (B179266) or polyethylene (B3416737) glycol (PEG) to improve stability and biocompatibility. nih.govrsc.org When these RGD-functionalized nanoparticles accumulate at the tumor site via integrin binding, they alter the local magnetic field. This change affects the relaxation times of water protons (T1 or T2), leading to a significant enhancement in MRI signal intensity and improved tumor contrast. nih.govrsc.org
Preclinical studies have shown that RGD-conjugated iron oxide nanoparticles lead to a significant decrease in the MRI signal in integrin-positive tumor cells compared to non-targeted nanoparticles. nih.gov These nanoparticle-based probes hold potential not only for diagnostics but also for creating dual-modality agents (e.g., for PET/MRI) and for therapeutic applications like magnetic hyperthermia. nih.gov
Radiotracer Development for Positron Emission Tomography (PET) and Single-Photon Emission Computed Tomography (SPECT) Imaging
Research in Specific Disease Models (Preclinical Investigations)
The utility of RGD-4C and its conjugates is demonstrated through their application in various preclinical disease models, primarily in oncology. These models are crucial for evaluating the peptide's ability to target specific tumors and for testing its efficacy when linked to a therapeutic agent.
Glioblastoma Models: The U87MG human glioblastoma xenograft model is widely used due to the high expression of αvβ3 integrin on these cells. nih.gov This model has been instrumental in evaluating numerous radiolabeled and fluorescently-labeled RGD peptides, providing a benchmark for assessing tumor targeting and pharmacokinetics. mdpi.commdpi.com
Bladder Cancer Models: Research has explored the use of RGD-4C conjugated to the ribosome-inactivating protein saporin (RGD-SAP). nih.gov In both subcutaneous and orthotopic mouse models of bladder cancer, systemically administered RGD-SAP significantly reduced tumor growth and increased survival, demonstrating that the RGD-4C moiety effectively delivers the toxic payload to the tumor mass. nih.gov The anti-tumor activity was found to be dependent on the expression levels of αv-integrins. nih.gov
Melanoma Models: The B16F10 mouse melanoma model has also been used to test RGD-4C conjugates. In one study, an RGD-4C conjugate was shown to inhibit tumor growth in vivo. medchemexpress.com
Lung Cancer Models: Preclinical evaluation in non-small cell lung carcinoma models, such as those using A549 cells, has been performed with other RGD conjugates, like Gd(III)-DOTA-E(cRGDfK)₂, for MR molecular imaging, showing high binding specificity and enhanced tumor contrast. tums.ac.irtums.ac.ir
These preclinical investigations underscore the versatility of RGD-4C as a targeting vector across different cancer types and its potential for developing targeted diagnostics and therapeutics.
Oncology Research
The arginine-glycine-aspartic acid (RGD) peptide sequence is a key recognition site for integrins, a family of cell adhesion molecules that are often overexpressed in cancer cells and tumor vasculature. medchemexpress.comnih.gov The synthetic peptide RGD-4C, a double cyclic peptide, demonstrates a high binding affinity for several integrins, including αvβ3, αvβ5, α5β1, and αvβ6. nih.gov This characteristic has made this compound a valuable tool in preclinical oncology research, where it is primarily used as a targeting moiety to deliver therapeutic agents or imaging probes specifically to tumors. medchemexpress.com
Anti-angiogenic Strategies and Mechanisms
RGD-4C conjugates contribute to anti-angiogenic strategies by targeting integrins, such as αvβ3, which are crucial for the survival and proliferation of endothelial cells during the formation of new blood vessels (angiogenesis). amazonaws.comnih.gov By binding to these integrins, RGD-4C can interfere with the signaling pathways necessary for angiogenesis, thereby inhibiting the growth of new blood vessels that supply tumors with essential nutrients. researchgate.net Preclinical studies have demonstrated the anti-angiogenic effects of RGD-4C conjugates in various cancer models. amazonaws.com The mechanism of action involves the disruption of endothelial cell adhesion and migration, which are critical steps in the angiogenic process.
Direct Tumor Cell Targeting Approaches
RGD-4C's ability to bind to integrins overexpressed on the surface of various cancer cells makes it an effective ligand for direct tumor cell targeting. nih.govamazonaws.com This approach involves conjugating RGD-4C to cytotoxic agents, such as toxins or chemotherapeutic drugs, to enhance their delivery to the tumor site while minimizing exposure to healthy tissues. nih.govnih.gov The RGD-4C moiety facilitates the internalization of the conjugate into the targeted cancer cells through receptor-mediated endocytosis. nih.gov This targeted delivery increases the therapeutic efficacy of the payload and can help overcome drug resistance. nih.gov For instance, a conjugate of RGD-4C and the plant-derived toxin saporin (RGD-SAP) has shown enhanced cytotoxic activity against various tumor cell lines in an integrin expression-dependent manner. nih.gov
Studies in Various Preclinical Cancer Models
The utility of this compound conjugates has been explored in a wide array of preclinical cancer models, demonstrating its broad applicability.
Melanoma: In mouse models of melanoma (B16F10), RGD-4C conjugates have been shown to inhibit tumor growth. medchemexpress.com
Breast Cancer: RGD-4C has been investigated for targeting breast cancer cells, with studies showing that the addition of the RGD sequence to other peptides can enhance cytotoxic effects against various breast cancer cell lines, including MCF-7, BT-474, MDA-MB-231, and MDA-MB-468. explorationpub.com Furthermore, radiolabeled RGD peptide conjugates have been evaluated for imaging triple-negative breast cancer. researchgate.netnih.gov
Bladder Cancer: A novel conjugate, RGD-SAP, demonstrated significant reduction in tumor growth in a dose-dependent manner in a subcutaneous syngeneic model of bladder cancer. nih.gov
Prostate Cancer: Scintigraphic imaging and necropsy data in mouse models with DU145 or PC-3 prostate tumor xenografts showed specific tumor localization of RGD-4C conjugates. nih.gov
Glioblastoma: RGD-based peptides have been studied for their potential in glioblastoma treatment and imaging. amazonaws.commdpi.com Preclinical studies have explored the use of RGD peptides in combination with chemotherapy to induce apoptosis in human glioblastoma cells. nih.gov
Ovarian Cancer: Research has explored the use of RGD-based ligands for designing therapies targeting ovarian cancer. nih.gov Preclinical studies of a new radiopharmaceutical have shown success in treating ovarian cancer in mice. drugtargetreview.com
Lung Adenocarcinoma: The evaluation of capsid-modified adenoviruses incorporating the RGD motif has been conducted in orthotopic models of advanced lung cancer. amazonaws.com
Osteosarcoma: While specific studies on RGD-4C in osteosarcoma were not detailed in the provided search results, the general principle of targeting integrins, which are relevant in bone biology and cancer, suggests its potential applicability.
Hepatoma: The application of RGD peptide-drug conjugates has been proposed for targeting hepatocellular carcinoma. researchgate.net
Table 1: Summary of Preclinical Cancer Models Investigating RGD-4C Conjugates
| Cancer Model | Key Findings |
|---|---|
| Melanoma (B16F10) | Inhibition of tumor growth in vivo. medchemexpress.com |
| Breast Cancer (MCF-7, etc.) | Enhanced cytotoxicity and targeting. explorationpub.com |
| Bladder Cancer | Significant reduction in tumor growth with RGD-SAP. nih.gov |
| Prostate Cancer (DU145, PC-3) | Specific tumor localization. nih.gov |
| Glioblastoma (U87MG) | Potential for targeted therapy and imaging. mdpi.comnih.gov |
| Ovarian Cancer | Successful treatment in mouse models with a new radiopharmaceutical. drugtargetreview.com |
| Lung Adenocarcinoma | Evaluated for systemic delivery of targeted adenoviruses. amazonaws.com |
| Hepatoma | Proposed for targeted drug delivery. researchgate.net |
Combination Therapy Research
The therapeutic potential of RGD-4C conjugates can be further enhanced when used in combination with conventional chemotherapeutic agents. This approach aims to synergize the targeting capabilities of RGD-4C with the cytotoxic effects of chemotherapy.
For example, the systemic administration of RGD-SAP in combination with mitomycin C, a drug used to treat bladder cancer, increased the survival of mice with orthotopic bladder cancer without evidence of systemic toxicity. nih.gov In glioblastoma research, pretreating U87MG cells with a low dose of paclitaxel (B517696) was found to induce the expression of integrin-αvβ3, thereby enhancing the apoptotic effects of subsequent treatment with RGD peptides. nih.gov These studies highlight the promise of combining RGD-4C-targeted therapies with standard chemotherapy to improve treatment outcomes. nih.govnih.gov
Research in Inflammatory Conditions
The application of RGD-4C extends beyond oncology into the realm of inflammatory diseases. Integrins targeted by RGD-4C are also known to be involved in inflammatory processes. abbiotec.com For instance, these integrins are found at sites of inflamed synovium. abbiotec.com This has prompted research into the use of RGD-4C conjugates to deliver anti-inflammatory agents to affected tissues in conditions like arthritis. By targeting the inflamed tissues, RGD-4C can potentially increase the local concentration of therapeutic agents, thereby improving efficacy and reducing systemic side effects.
Studies in Retinal Neovascularization Models
Retinal neovascularization, the abnormal growth of new blood vessels in the retina, is a hallmark of several blinding eye diseases. Given the role of integrins in angiogenesis, RGD-4C conjugates are being investigated as a potential therapeutic strategy. By targeting the proliferating endothelial cells in the retina, RGD-4C-based therapies could inhibit the aberrant blood vessel formation. This targeted approach offers the potential for a more focused treatment of retinal neovascularization, minimizing damage to surrounding healthy retinal tissue.
Key Methodologies and Experimental Approaches
The preclinical evaluation of this compound conjugates relies on a variety of established in vitro methodologies to characterize their biological activity and targeting specificity. These experimental approaches are crucial for determining the potential of these compounds for further development.
In Vitro Studies
In vitro studies provide a controlled environment to investigate the molecular interactions and cellular effects of this compound conjugates. These assays are fundamental in assessing their efficacy and mechanism of action at a cellular level.
Cell adhesion and spreading assays are pivotal in determining the ability of this compound conjugates to modulate the interaction between cells and the extracellular matrix (ECM). The RGD motif is a primary recognition site for integrins, which are crucial for cell adhesion. medchemexpress.commedchemexpress.com These assays typically involve coating a substrate, such as a culture plate, with an ECM protein like fibronectin or vitronectin. nih.gov Cells are then seeded onto this substrate in the presence or absence of the RGD-4C conjugate.
The extent of cell adhesion is quantified by washing away non-adherent cells and then staining and counting the remaining attached cells. Cell spreading, a subsequent process to adhesion, is often assessed through microscopy, where changes in cell morphology and cytoskeleton organization are observed. nih.gov For instance, studies have shown that RGD peptides can interfere with cell attachment and spreading, and this effect can be modulated by the presence of other molecules like tissue transglutaminase-fibronectin complexes. nih.govresearchgate.net The fluid nature of model membranes, such as supported lipid bilayers (SLBs) functionalized with RGD peptides, has been used to study the dynamics of cell adhesion, revealing that mobile integrin-ligand complexes influence cell spreading. nih.gov
Table 1: Representative Findings from Cell Adhesion and Spreading Assays
| Conjugate/Peptide | Cell Line | Substrate | Key Finding |
|---|---|---|---|
| RGD peptides | MEF | Fibronectin | RGD peptides caused a loss of cell attachment and spreading. nih.gov |
| RGD-functionalized SLBs | Not Specified | Supported Lipid Bilayer | Cells did not spread or develop large, dense integrin adhesions on fluid membranes with mobile RGD ligands. nih.gov |
| A1-5 peptide (inhibits α5β1) | MEF | Not Specified | Inhibited cell attachment and spreading in a dose-dependent manner. nih.gov |
Competitive binding and displacement assays are employed to determine the binding affinity and specificity of this compound conjugates for their target integrins. These assays are crucial for understanding how strongly the conjugate binds to its receptor and whether it can displace natural ligands or other known binders.
In a typical competitive binding assay, cells expressing the target integrin, such as αvβ3, are incubated with a radiolabeled or fluorescently labeled ligand known to bind to that integrin. aacrjournals.org Concurrently, increasing concentrations of the unlabeled RGD-4C conjugate are added. The ability of the RGD-4C conjugate to displace the labeled ligand is measured, and from this data, the half-maximal inhibitory concentration (IC50) can be calculated. aacrjournals.org A lower IC50 value indicates a higher binding affinity.
For example, a fusion protein, RGD4C-TNF, was shown to fully suppress the binding of a radioligand to cell surface αvβ3 integrin, with an IC50 of 247 ± 32 nmol/L, which was comparable to the synthetic RGD4C peptide (379 ± 59 nmol/L). aacrjournals.org In contrast, the unconjugated TNF protein did not inhibit the binding. aacrjournals.org These assays confirm that the RGD-4C moiety retains its integrin-binding capability when conjugated to other molecules.
Table 2: IC50 Values from Competitive Binding Assays for αvβ3 Integrin
| Compound | Cell Line | Labeled Ligand | IC50 (nmol/L) |
|---|---|---|---|
| RGD4C-TNF | U87MG | [¹²⁵I]echistatin | 247 ± 32 |
| Cyclic RGD4C peptide | U87MG | [¹²⁵I]echistatin | 379 ± 59 |
| DOTA-6P-RGD4 | U87MG | ¹²⁵I-c(RGDyK) | 0.3 ± 0.1 |
| DOTA-2P4G-RGD4 | U87MG | ¹²⁵I-c(RGDyK) | 0.2 ± 0.1 |
| DOTA-2P-RGD4 | U87MG | ¹²⁵I-c(RGDyK) | 0.5 ± 0.1 |
| DOTA-P-RGD2 | U87MG | ¹²⁵I-c(RGDyK) | 5.0 ± 1.0 |
| DOTA-P-RGD | U87MG | ¹²⁵I-c(RGDyK) | 44.3 ± 3.5 |
| c(RGDfK) | U87MG | ¹²⁵I-c(RGDyK) | 49.9 ± 5.5 |
Cell cytotoxicity and viability assays are essential for evaluating the potential therapeutic efficacy of this compound conjugates, particularly those designed for anticancer applications. These assays measure the ability of the conjugate to kill cancer cells or inhibit their proliferation. A variety of cell lines are typically used to assess the specificity and potency of the conjugate across different cancer types with varying levels of integrin expression.
Commonly used methods include the MTT assay, which measures the metabolic activity of cells as an indicator of their viability. nih.gov For instance, a conjugate of RGD-4C with the toxin saporin (RGD-SAP) demonstrated enhanced cytotoxic activity against various tumor cell lines in a manner dependent on αv-integrin expression levels. nih.gov The cytolytic activity of an RGD4C-TNF fusion protein was also evaluated against several cell lines, including U87MG (glioblastoma), MDA-MB-435 (melanoma), and C6 (glioma), showing EC50 values comparable to native TNF. aacrjournals.org
Table 3: Cytotoxicity of RGD-4C Conjugates in Different Cell Lines
| Conjugate | Cell Line | Assay | Key Finding |
|---|---|---|---|
| RGD-SAP | MB49 (murine bladder cancer) | MTT | RGD-SAP enhanced the cytotoxic activity of saporin. nih.gov |
| RGD4C-TNF | U87MG | Cytolytic Assay | EC50 of 2.46 ± 0.14 ng/mL, similar to native TNF. researchgate.net |
| RGD4C-TNF | MDA-MB-435 | Cytolytic Assay | EC50 of 0.036 ± 0.01 ng/mL, similar to native TNF. researchgate.net |
| RGD4C-TNF | C6 | Cytolytic Assay | EC50 of 3.16 ± 0.25 ng/mL, similar to native TNF. researchgate.net |
| RGD4C-βL with C-Mel prodrug | NCI-H460 | Not Specified | Determined the in vitro cytotoxicity of the ADEPT approach. nih.gov |
Cellular uptake and internalization studies are performed to determine whether this compound conjugates are taken up by target cells and to elucidate the underlying mechanisms. Efficient internalization is often a prerequisite for the efficacy of drug conjugates, as it allows the therapeutic payload to reach its intracellular target.
These studies often involve labeling the RGD-4C conjugate with a fluorescent probe and then using techniques like fluorescence microscopy or flow cytometry to visualize and quantify its uptake by cells. ubc.caresearchgate.net For example, a fluorescently labeled RGD peptide showed a 7.4-fold greater uptake in Human Umbilical Vein Endothelial Cells (HUVEC) at 37°C (permissive for endocytosis) compared to 4°C (prohibitive for endocytosis), indicating an active internalization process. ubc.caresearchgate.net The size of the RGD peptide conjugate can also influence the uptake mechanism, with larger, PEGylated peptides showing more specific, integrin-mediated endocytosis compared to smaller, non-PEGylated peptides which may be taken up non-specifically. nih.gov
Table 4: Summary of Cellular Uptake and Internalization Findings
| Conjugate/Peptide | Cell Line | Method | Key Finding |
|---|---|---|---|
| cRGDfK-488 | HUVEC | Fluorescence Microscopy | 7.4-fold increased uptake at 37°C vs 4°C, suggesting endocytosis. ubc.caresearchgate.net |
| PEG5000-c(RGDw(7Br)K) | M21 (αvβ3 positive) | Flow Cytometry, Live Cell Imaging | Selective internalization by M21 cells. nih.gov |
| PEG5000-c(RGDw(7Br)K) | M21L (αv negative) | Flow Cytometry, Live Cell Imaging | No uptake observed. nih.gov |
| Non-PEGylated c(RGDw(7Br)K) | M21 and M21L | Flow Cytometry, Live Cell Imaging | Unspecific, fluid-phase uptake in both cell lines. nih.gov |
Flow cytometry, or Fluorescence-Activated Cell Sorting (FACS), is a powerful technique used to characterize cell populations based on their expression of specific surface markers, such as integrins. In the context of this compound conjugates, FACS is used to quantify the expression levels of target integrins on different cell lines. nih.gov
This information is crucial for correlating the biological effects of the conjugates, such as cytotoxicity or cellular uptake, with the level of target expression. For example, to identify suitable target cells for an RGD-SAP conjugate, the surface expression of integrins on various cancer cell lines, including U87 glioblastoma and several bladder cancer cell lines (RT4, RT112, 5637), was characterized by flow cytometry. nih.gov This allows for the selection of appropriate cell models for further in vitro and in vivo testing and helps to establish a rationale for the observed targeting specificity.
Western Blot Analysis for Protein Expression
Western blot analysis is a fundamental technique used to confirm the expression and integrity of recombinant proteins, including those conjugated with RGD-4C. This method allows researchers to verify the molecular weight and purity of the synthesized fusion proteins.
In the development of targeted therapeutics, RGD-4C has been fused to various proteins. For instance, a fusion protein consisting of RGD-4C and the ribosome-inactivating protein saporin (SAP), termed RGD-SAP, was analyzed by Western blot. The analysis, conducted under both reducing and non-reducing conditions, revealed a single band at the expected molecular weight of 30 kDa. This result indicated that the purified RGD-SAP existed as a monomer without the formation of intermolecular disulfide bonds.
Similarly, the expression of another fusion protein, RGD4C-β-lactamase (RGD4CβL), was confirmed using Western blotting techniques. mdpi.com Sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) analysis of RGD4CβL showed a single band at approximately 42 kDa under reducing conditions after treatment with DTT, confirming the monomeric state and expected size of the fusion protein. dovepress.com
Table 1: Summary of Western Blot Analysis for RGD-4C Fusion Proteins
Enzyme Activity Assays for Fusion Proteins
A key application of RGD-4C is to deliver enzymatically active proteins to specific targets, such as tumor cells expressing αv integrins. Enzyme activity assays are therefore crucial to ensure that the fusion of RGD-4C does not compromise the protein's catalytic function.
One example is the fusion protein RGD4C-β-lactamase (RGD4CβL), which was designed for targeted enzyme prodrug therapy. nih.gov The enzymatic activity of RGD4CβL was evaluated by its ability to hydrolyze substrates. Studies demonstrated that the fusion protein retained a high hydrolytic effect on the chromogenic antibiotic nitrocefin (B1678963) as well as on a cephalosporin-melphalan prodrug. dovepress.comnih.gov This confirmed that the β-lactamase portion of the conjugate remained functionally active and capable of converting a prodrug into its cytotoxic form. nih.govnih.gov
In another study, RGD-4C was fused to saporin (RGD-SAP), a protein that inactivates ribosomes, thereby inhibiting protein synthesis and inducing cell death. The "enzymatic" activity of this conjugate is its cytotoxicity. The study found that the RGD-4C targeting domain enhanced the cytotoxic activity of saporin against various tumor cell lines that express αv-integrins, demonstrating that the saporin moiety retained its ribosome-inactivating function. nih.gov
Table 2: Enzyme Activity in RGD-4C Fusion Proteins
Cell Proliferation Assays (e.g., PBMC, Splenocyte)
Cell proliferation assays, particularly using peripheral blood mononuclear cells (PBMCs) and splenocytes, are often employed to assess the potential immunogenicity of novel therapeutic proteins. These assays measure the extent to which a substance stimulates the proliferation of immune cells, which can be an indicator of an unwanted immune response.
For the RGD4C-β-lactamase (RGD4CβL) fusion protein, in vitro immunogenicity was evaluated using both human PBMC and mouse splenocyte proliferation assays. nih.gov The results showed that the fusion of the RGD-4C peptide to the β-lactamase variant had little effect on immunogenicity. dovepress.com Specifically, the RGD4CβL conjugate did not cause significant proliferation of human PBMCs when compared to the vehicle control groups. researchgate.net Similarly, in the mouse splenocyte proliferation assay, the stimulation index for the RGD4CβL groups was low, indicating a lack of a significant proliferative response. researchgate.net These findings suggest a low immunogenic potential for this particular RGD-4C conjugate.
Table 3: Immunogenicity Assessment via Cell Proliferation Assays
In Vivo Studies Utilizing Non-Human Models
Mouse Xenograft Models (Subcutaneous, Orthotopic)
Mouse xenograft models, where human tumor cells are implanted into immunodeficient mice, are a cornerstone of in vivo preclinical cancer research. Both subcutaneous (under the skin) and orthotopic (in the corresponding organ) models are used to evaluate the anti-tumor efficacy of RGD-4C conjugates.
The fusion protein RGD-SAP was tested in mouse models of bladder cancer. In a subcutaneous model using murine MB49 urothelial carcinoma cells, RGD-SAP significantly reduced tumor growth. nih.gov To better mimic the human disease, an orthotopic bladder cancer model was also used. In this more complex model, systemic administration of RGD-SAP, particularly in combination with the chemotherapeutic agent mitomycin C, led to increased survival of the mice. nih.gov
Other studies have utilized xenograft models to investigate the targeting capabilities of RGD-based molecules. For example, athymic nude mice bearing U87MG human glioma xenografts have been used extensively for biodistribution and imaging studies of various radiolabeled cyclic RGD peptides. acs.org Another study noted that an RGD-4C conjugate inhibited the growth of B16F10 mouse melanoma in an in vivo model. medchemexpress.com These studies collectively demonstrate the utility of mouse xenograft models in validating the therapeutic potential of RGD-4C conjugates against different tumor types.
Table 4: Efficacy of RGD-4C Conjugates in Mouse Xenograft Models
Chicken Embryo Chorioallantoic Membrane (CAM) Assays
The chicken embryo chorioallantoic membrane (CAM) is a well-established in vivo model for studying angiogenesis and tumor growth. The CAM is a highly vascularized extraembryonic membrane that is naturally immunodeficient, making it an ideal platform for implanting tumor cells and testing the effects of anti-angiogenic or anti-tumor compounds. mdpi.comnih.gov
The CAM assay is considered a robust, cost-effective, and rapid alternative to mammalian models for the large-scale screening of novel therapeutics. mdpi.com It can be used to study various aspects of cancer biology, including tumor cell invasion, metastasis, and the efficacy of therapeutic molecules. mdpi.com Given that RGD-4C targets integrins which are crucial in angiogenesis and tumor progression, the CAM model represents a valuable tool for the preclinical evaluation of RGD-4C conjugates. mdpi.com The assay allows for direct visualization and quantification of the inhibition of blood vessel formation and can also support the growth of tumor xenografts, providing a platform to assess the direct anti-tumor effects of RGD-4C-based therapies. ehu.eusnih.gov
Biodistribution and Pharmacokinetic Studies
Understanding how a therapeutic agent is absorbed, distributed, metabolized, and excreted (ADME) is critical for its development. Biodistribution and pharmacokinetic studies for RGD-4C conjugates are often performed in non-human models to determine tumor uptake and clearance from non-target organs.
These studies frequently involve radiolabeling the RGD-4C conjugate to allow for non-invasive imaging and quantitative tissue analysis. For example, various RGD peptide dimers have been labeled with radionuclides like Technetium-99m (99mTc) and evaluated in athymic nude mice with U87MG glioma xenografts. acs.org These studies help to optimize the chemical structure, for example by adding different linkers, to improve tumor uptake and accelerate clearance from healthy tissues like the kidneys and liver. acs.org
The fusion protein RGD4CβL was also evaluated for its pharmacokinetic properties, with results demonstrating that it possessed acceptable characteristics for its intended use in enzyme prodrug therapy. mdpi.com Another study involving a fluorescently-labeled RGD conjugate in a Kaposi's sarcoma xenograft model showed that tumor uptake was significantly greater than in normal tissue and that this uptake could be blocked, demonstrating receptor-specific targeting. nih.gov These studies are essential for selecting lead candidates with favorable pharmacokinetic profiles for further development.
Table 5: Summary of Biodistribution and Pharmacokinetic Findings for RGD Conjugates
Table of Mentioned Compounds
Assessment of Tumor Growth Inhibition
Conjugates of RGD-4C, a peptide that binds to αv integrins, have been investigated for their potential to inhibit tumor growth in preclinical cancer models. nih.govnih.gov One such conjugate, RGD-SAP, combines the RGD-4C peptide (specifically ACDCRGDCFCG) with saporin (SAP), a ribosome-inactivating protein. nih.govnih.govkisti.re.kr In a subcutaneous syngeneic model of bladder cancer, the RGD-SAP conjugate demonstrated a significant, dose-dependent reduction in tumor growth. nih.govkisti.re.kr
Studies showed that after the second administration of RGD-SAP, a marked reduction in tumor volume was observed in all treated mice, with one mouse experiencing complete tumor eradication. nih.gov The therapeutic effect was shown to be dependent on the RGD domain, as a control conjugate lacking this targeting component did not have an effect on tumor growth. nih.gov The anti-tumor activity of the RGD-4C-saporin conjugate is attributed to the RGD-4C domain, which enhances the cytotoxic activity of saporin against various tumor cell lines in a manner dependent on the expression levels of αv-integrin. nih.govnih.gov
In an orthotopic bladder cancer model, tumor growth was monitored using in vivo bioluminescence imaging. nih.gov While treatment with either mitomycin C (MMC) or RGD-SAP alone showed a similar progression of the bioluminescent signal to the control group, the combination of these two agents greatly limited the signal's increase, implying a relevant anti-tumor effect. nih.gov
| Conjugate/Treatment | Animal Model | Key Findings on Tumor Growth | Reference |
|---|---|---|---|
| RGD-SAP (RGD-4C-Saporin) | Subcutaneous syngeneic bladder cancer | Significantly reduced tumor growth in a dose-dependent manner. Marked reduction in tumor volume in all mice; complete eradication in one mouse. | nih.govnih.gov |
| CYS-SAP (Control) | Subcutaneous syngeneic bladder cancer | Showed no effect on tumor growth, highlighting the crucial role of the RGD domain. | nih.gov |
| RGD-SAP + Mitomycin C (MMC) | Orthotopic bladder cancer | Greatly limited the increase of the bioluminescent signal, indicating a significant anti-tumor effect compared to either agent alone. | nih.gov |
Survival Studies in Animal Models
The anti-tumor activity of RGD-4C conjugates has translated into improved survival outcomes in preclinical animal models. nih.gov In studies involving mice with orthotopic bladder cancer, the systemic administration of the RGD-SAP conjugate in combination with mitomycin C (MMC) led to a significant increase in survival. nih.govnih.gov
| Treatment Group | Animal Model | Survival Outcome | Reference |
|---|---|---|---|
| RGD-SAP + Mitomycin C (MMC) | Orthotopic bladder cancer | 80% of mice were still alive at the end of the 23-day experiment. | nih.gov |
| RGD-SAP + Mitomycin C (MMC) vs. Vehicle | Orthotopic bladder cancer | Statistically significant survival benefit (Hazard Ratio 7.19). | nih.gov |
| RGD-SAP + Mitomycin C (MMC) vs. MMC alone | Orthotopic bladder cancer | Statistically significant survival benefit (Hazard Ratio 5.96). | nih.gov |
Molecular Imaging Techniques (e.g., MicroPET, Scintigraphic Imaging)
RGD-based peptides, including derivatives of RGD-4C, are widely used as targeting vectors for the molecular imaging of tumors that overexpress integrin αvβ3. nih.govnih.gov These peptides are conjugated with chelators and radiolabeled with various radionuclides for use with positron emission tomography (PET) and single-photon emission computed tomography (SPECT), a form of scintigraphic imaging. nih.govmdpi.comthno.org
MicroPET Imaging: Small-animal PET (MicroPET) is a key modality for the preclinical evaluation of RGD-based radiotracers. nih.govmdpi.com Different positron-emitting radionuclides have been used to label RGD peptides, including:
Fluorine-18 (¹⁸F): ¹⁸F-labeled RGD multimers are among the most common agents for PET imaging studies. mdpi.com
Copper-64 (⁶⁴Cu): The introduction of chelators like DOTA facilitates the labeling of RGD multimers with ⁶⁴Cu, which has been used for imaging tumors. thno.orgmdpi.com
Gallium-68 (⁶⁸Ga): ⁶⁸Ga-labeled RGD peptides have been successfully translated from preclinical animal studies to clinical trials for imaging various tumors. frontiersin.org
Zirconium-89 (⁸⁹Zr): The long half-life of ⁸⁹Zr (78.4 hours) allows for imaging over an extended period post-injection. nih.gov Studies using ⁸⁹Zr-labeled RGD peptides have been conducted in orthotopic breast cancer xenograft models. nih.gov
These MicroPET studies have demonstrated that radiolabeled RGD peptides can achieve rapid, high, and specific tumor uptake, allowing for non-invasive visualization of integrin expression. mdpi.comimrpress.com
Scintigraphic Imaging (SPECT): For SPECT imaging, RGD peptides are typically labeled with gamma-emitting isotopes. A derivative of RGD-4C was conjugated with HYNIC and successfully labeled with Technetium-99m (⁹⁹mTc) for evaluation in murine tumor models. imrpress.com Another common radionuclide used for SPECT is Indium-111 (¹¹¹In). mdpi.comnih.gov NanoSPECT/CT imaging with an ¹¹¹In-labeled RGD peptide in mice with U-87 MG human glioblastoma xenografts showed high tumor uptake, with a clear signal detectable up to 72 hours after injection. mdpi.comnih.gov These scintigraphic techniques allow for the non-invasive monitoring of tumor progression and receptor expression. nih.govresearchgate.net
| Imaging Modality | Radionuclide | Example RGD Conjugate Type | Tumor Model Example | Reference |
|---|---|---|---|---|
| MicroPET | ⁸⁹Zr | Df-conjugated RGD peptides | MDA-MB-435 breast cancer | nih.gov |
| MicroPET | ¹⁸F | Multimeric cyclic RGD peptides | U87MG glioma | mdpi.com |
| MicroPET | ⁶⁴Cu | DOTA-conjugated RGD tetramer | U87MG glioma | mdpi.com |
| Scintigraphic (SPECT/CT) | ⁹⁹mTc | HYNIC-conjugated RGD-4C derivative | Murine tumor models | imrpress.com |
| Scintigraphic (nanoSPECT/CT) | ¹¹¹In | DOTA-EB-cRGDfK | U-87 MG glioblastoma | mdpi.comnih.gov |
Challenges and Future Directions in Rgd 4c Trifluoroacetate Research
Overcoming Research and Development Hurdles
Progress in the field of RGD-4C Trifluoroacetate (B77799) research is contingent on addressing a series of complex scientific and technical challenges. These range from the biological response to RGD-4C conjugates to the practicalities of their synthesis and application in variable disease models.
Addressing Immunogenicity and Biocompatibility Concerns of Conjugates
A primary challenge in the development of RGD-4C-based agents is the potential for an immune response. While peptides are generally considered to have low immunogenicity, any modification or conjugation can alter their interaction with the immune system frontiersin.org.
Strategies for Enhancing Biocompatibility : To mitigate these risks, researchers are exploring several strategies. One approach is the functionalization of RGD peptides with biocompatible polymers, such as polyethylene (B3416737) glycol (PEG), to shield them from immune recognition and increase their circulation time nih.gov. Another strategy involves altering the peptide structure itself. For instance, expanding the peptide ring by introducing specific amino acid sequences has been shown to reduce the incidence of anaphylaxis in preclinical models nih.gov. Ensuring the use of high-purity RGD-4C products is also crucial to avoid contaminants that could trigger an immune response nih.gov.
Future efforts will focus on designing RGD-4C conjugates with inherently low immunogenicity and conducting thorough biocompatibility assessments to ensure their safety for potential therapeutic and diagnostic applications.
Enhancing Stability and Resistance to Proteolytic Degradation
The effectiveness of peptide-based agents like RGD-4C Trifluoroacetate in a biological environment is often limited by their susceptibility to degradation by proteases.
The Stability Advantage of Cyclization : The double cyclic structure of RGD-4C, formed by two disulfide bonds, inherently provides greater stability and resistance to proteolytic enzymes compared to linear RGD peptides nih.gov. This cyclization reduces conformational flexibility, making the peptide less accessible to proteases nih.gov.
Further Stabilization Strategies : Despite this inherent stability, ensuring prolonged activity in vivo remains a challenge. Researchers are investigating various chemical modifications to further enhance stability. These include N-methylation of the peptide backbone and the incorporation of non-natural D-amino acids, which are not recognized by endogenous proteases. Encapsulation within nanocarriers like liposomes or conjugation to larger nanoparticles can also protect the peptide from degradation and extend its half-life in circulation nih.gov.
The development of next-generation RGD-4C analogues will likely incorporate these advanced stabilization techniques to maximize their bioavailability and therapeutic window.
Improving Synthetic Accessibility and Cost-Effectiveness of Modified RGD-4C
The translation of modified RGD-4C peptides from the laboratory to broader research and potential clinical use is hampered by the complexity and cost of their synthesis.
Challenges in Peptide Synthesis : The synthesis of RGD-functionalized carriers, especially those involving multiple components like imaging agents or therapeutic payloads, can be intricate and expensive nih.gov. Standard solid-phase peptide synthesis (SPPS), while effective, can be time-consuming and may result in low yields, particularly for complex, modified peptides.
Streamlining the synthesis and reducing the production costs are critical steps for making RGD-4C-based technologies more widely accessible for research and development.
Managing Heterogeneity of Integrin Expression in Disease Research Models
A fundamental challenge for RGD-4C-targeted research is the variable expression of its target, αv integrins, across different diseases and even within the same disease model.
The Impact of Heterogeneity : The efficacy of RGD-4C-based agents is directly dependent on the expression levels of target integrins on the cells of interest frontiersin.orgnih.gov. This expression can be highly heterogeneous, varying between different tumor types, among patients with the same cancer, and even within different regions of a single tumor frontiersin.orgmdpi.com. This variability can lead to inconsistent results in preclinical studies and poses a significant hurdle for clinical translation mdpi.com.
Future research will require detailed characterization of integrin expression in various disease models to guide the development and application of more precisely targeted RGD-4C agents.
Optimizing Research Agent Loading Efficiency in Nanocarriers
For RGD-4C to function as a targeting ligand for nanocarriers, the efficient loading of a research agent or therapeutic payload is essential. However, achieving high loading efficiency presents a significant challenge.
Factors Influencing Loading : The drug-loading content and efficiency are critical parameters for nanomedicines. These are influenced by the physicochemical properties of both the payload and the nanocarrier. For instance, hydrophobic drugs are often encapsulated within the lipid core of nanoparticles, while hydrophilic drugs may be loaded into an aqueous core torvergata.it. The structure of the nanocarrier itself plays a crucial role; for example, mesoporous silica nanoparticles offer a larger pore volume to accommodate more drug molecules.
Enhancement Strategies : Various strategies are being explored to improve loading capacity. One approach is to conjugate the agent to the nanocarrier surface through covalent bonds. Another method involves the self-assembly of amphiphilic drug-drug conjugates or polymer-drug conjugates into nanoparticles, which can maximize the drug-loading content. For liposomes, techniques like freeze-thaw cycles or dehydration-rehydration can increase the amount of encapsulated hydrophilic agents utwente.nl. The choice of preparation method, such as emulsion polymerization, can also be optimized for high encapsulation efficiency utwente.nl.
The table below summarizes various strategies to enhance the loading of agents into nanocarriers, a critical aspect for developing effective RGD-4C-targeted delivery systems.
| Strategy | Description | Potential Advantage |
| Structural Modification of Carrier | Utilizing carriers with high surface area and large pore volume, such as mesoporous silica nanoparticles (MSNPs). | Increases the physical space available for the research agent, allowing for higher loading content. |
| Covalent Conjugation | Chemically bonding the research agent directly to the polymer backbone or surface of the nanocarrier. | Provides a stable and defined loading, preventing premature leakage of the agent. |
| Prodrug Self-Assembly | Designing prodrugs that self-assemble into nanoparticles, where the agent itself is a primary structural component. | Achieves very high drug-loading content by minimizing the proportion of carrier material. |
| pH or Temperature-Responsive Loading | Employing polymers that change their conformation in response to pH or temperature to encapsulate agents. | Allows for controlled loading under specific laboratory conditions. |
| Optimization of Encapsulation Process | Refining methods like solvent evaporation, nanoprecipitation, or microfluidics to improve agent entrapment. | Enhances the efficiency of the encapsulation process, leading to higher yields of loaded nanocarriers. |
Future advancements in nanocarrier design will focus on creating systems that not only target specific cells via RGD-4C but also carry a substantial and protected payload of the research agent.
Bridging the Gap Between Experimental Data and Translational Research
A significant hurdle in the field is translating promising preclinical findings into successful clinical applications. Many RGD-based agents that show efficacy in laboratory and animal models have failed to demonstrate significant benefit in human clinical trials.
The Preclinical to Clinical Disconnect : The case of Cilengitide, a cyclic RGD peptide, highlights this challenge. Despite strong preclinical data and positive results in early-phase trials for glioblastoma, it failed to meet its primary endpoint in a large Phase III study mdpi.com. This disconnect can be attributed to several factors, including the aforementioned heterogeneity of integrin expression in human tumors, inadequate tumor selectivity, and the rapid clearance of small peptides from circulation mdpi.comresearchgate.net.
Strategies for Improved Translation : To bridge this gap, a more rigorous approach to preclinical evaluation is needed. This includes the use of more clinically relevant animal models that better recapitulate the complexity of human disease. The development and use of imaging techniques, such as Positron Emission Tomography (PET) with radiolabeled RGD peptides, can help in patient stratification by non-invasively assessing integrin expression levels before and during research studies nih.gov. Furthermore, dual-targeting strategies that combine RGD-mediated targeting with another tumor-specific marker are being investigated to enhance specificity and efficacy mdpi.com.
Overcoming the challenges of clinical translation will require a multi-faceted approach, integrating advanced imaging, improved preclinical models, and innovative drug design to ensure that the promise of RGD-4C-based research can be realized in future applications.
Emerging Research Avenues for this compound
The foundational role of the Arginine-Glycine-Aspartic acid (RGD) sequence in mediating cell-matrix interactions has spurred extensive research into RGD-based compounds for therapeutic and diagnostic applications. This compound, a cyclic peptide known for its high affinity for αvβ3 integrins, serves as a cornerstone in this field. cellgs.com Current research is expanding beyond initial concepts, exploring innovative strategies to enhance the efficacy, selectivity, and versatility of RGD-4C and its derivatives. These emerging avenues promise to overcome existing challenges and unlock new potential in targeted therapies.
Design and Development of Novel RGD-Based Ligands with Enhanced Selectivity and Affinity
The therapeutic efficacy of RGD-based ligands is contingent on their ability to selectively bind to specific integrin subtypes overexpressed in pathological conditions. While the classic RGD sequence is recognized by nearly half of the 20 known integrins, this lack of specificity can be a significant hurdle. annualreviews.orgmdpi.com Consequently, a primary focus of current research is the rational design of novel RGD ligands with superior affinity and selectivity.
Strategies to achieve this include:
Cyclization: Constraining the peptide's conformational flexibility through cyclization is a well-established method to improve binding properties. qyaobio.com Cyclic RGD peptides, such as RGD-4C, generally exhibit higher metabolic stability and binding affinity compared to their linear counterparts. qyaobio.comnih.gov The rigidity of the cyclic structure pre-organizes the peptide into a conformation that is more favorable for binding to the integrin receptor. qyaobio.com
Structural Modifications: Scientists are modifying the peptide structure to enhance its binding affinity and selectivity for specific integrin receptors. nih.gov This includes creating bicyclic and macrocyclic RGD peptides. For instance, screening of bicyclic RGD peptide libraries has yielded ligands with high affinity and selectivity for αvβ3, αvβ5, and α5β1 integrins. rwth-aachen.de Similarly, a one-pot synthesis method has been used to create macrocyclic RGD-peptide libraries, leading to the identification of compounds with high selectivity for αvβ3 over αvβ5. rsc.org
Incorporation of Flanking Residues: The amino acids surrounding the core RGD motif significantly influence binding affinity and selectivity. qyaobio.comacs.org Research has shown that specific C-terminal residues can increase affinity for certain integrins, such as αvβ5, without affecting binding to others like αvβ3. acs.org This allows for the fine-tuning of ligands for specific therapeutic targets.
Table 1: Examples of Novel RGD-Based Ligands and Their Target Integrins
| Ligand Type | Example Compound/Sequence | Key Feature | Primary Target Integrin(s) | Reference |
|---|---|---|---|---|
| Bicyclic Peptide | CT3HPQcT3RGDcT3 | High-affinity and high-selectivity binder | αvβ3 | rwth-aachen.de |
| Bicyclic Peptide | CT3RGDcT3AWGCT3 | High-affinity and medium-selectivity binder | α5β1 | rwth-aachen.de |
| Macrocyclic Peptide | c-(G5RGDKcLPET) | High affinity and selectivity identified from library screening | αvβ3 | rsc.org |
| Modified Linear Peptide | CPPP-RGDNYX3 | C-terminal flanking sequence enhances binding | αvβ5 | acs.org |
Engineering Multifunctional Targeting Platforms Combining RGD-4C with Auxiliary Ligands (e.g., Antibodies, Aptamers)
To enhance targeting specificity and therapeutic payload delivery, researchers are engineering multifunctional platforms that combine RGD-4C with other targeting moieties. This dual-targeting approach aims to increase the avidity of the delivery system for cancer cells and exploit different biological pathways simultaneously. nih.gov By tethering RGD peptides to larger molecules or nanostructures, these platforms can achieve improved pharmacokinetics and biodistribution.
Examples of such platforms include:
RGD-Antibody Conjugates: Combining the tumor-penetrating properties of RGD peptides with the high specificity of monoclonal antibodies.
RGD-Aptamer Conjugates: Utilizing aptamers, which are short nucleic acid sequences, as another class of highly specific targeting ligands. nih.gov
RGD-Functionalized Nanoparticles: Decorating the surface of nanoparticles with RGD peptides enables active targeting of cells that overexpress the corresponding integrins. nih.govfrontiersin.org These nanoparticles can be co-functionalized with other ligands to create a hierarchical targeting system, further improving specificity.
These multifunctional systems represent a significant step towards creating "smart" therapeutics that can more accurately distinguish between diseased and healthy tissue, thereby increasing efficacy and reducing off-target effects. nih.gov
Investigation of Stimuli-Responsive Release Systems for RGD-4C Conjugates
A major challenge in drug delivery is ensuring that the therapeutic agent is released specifically at the target site. Stimuli-responsive systems are designed to release their cargo in response to specific triggers present in the tumor microenvironment. nih.govwikipedia.org Integrating RGD-4C into these systems combines active targeting with controlled release, offering a powerful strategy for cancer therapy. nih.gov
These systems are engineered to respond to various internal and external stimuli:
pH-Responsiveness: The tumor microenvironment is often more acidic than healthy tissue. nih.gov Nanocarriers can be designed from pH-responsive polymers that destabilize and release their drug payload in this acidic environment. wikipedia.orgnih.govnih.gov For example, nanoparticles made with cRGD-poly(β-amino esters)-polyethylene glycol-ss-distearoyl phosphatidylethanolamine have demonstrated acid-responsive drug release. frontiersin.org
Redox-Responsiveness: The intracellular environment of tumor cells has a significantly higher concentration of reducing agents like glutathione compared to the extracellular space. nih.gov Nanoparticles can be constructed with disulfide bonds that are cleaved in this reductive environment, triggering the release of the encapsulated drug. nih.govnih.gov
Enzyme-Responsiveness: Certain enzymes, such as matrix metalloproteinases (MMPs), are overexpressed in tumors. nih.govfrontiersin.org Delivery systems can incorporate enzyme-cleavable linkers that are degraded by these specific enzymes, leading to site-specific drug release. nih.govfrontiersin.org
Dual/Multi-Responsiveness: More advanced systems are being developed to respond to multiple stimuli simultaneously, such as both pH and reactive oxygen species (ROS), for more precise control over drug release. nih.govmdpi.comresearchgate.net
Table 2: Types of Stimuli-Responsive Systems for RGD Conjugates
| Stimulus | Mechanism | Example Application | Reference |
|---|---|---|---|
| Low pH (Acidity) | Cleavage of acid-labile bonds (e.g., acetals, hydrazones) or conformational changes in pH-sensitive polymers. | RGD-functionalized nanoparticles that release docetaxel in the acidic lysosomal environment of cancer cells. | nih.govnih.gov |
| High Redox Potential (e.g., Glutathione) | Cleavage of disulfide bonds within the nanocarrier structure. | Redox-responsive micelles co-loaded with docetaxel and indocyanine green for targeted chemo-photothermal therapy. | nih.gov |
| Enzymes (e.g., MMPs) | Proteolytic cleavage of peptide linkers incorporated into the delivery system. | Nanoparticles with shells decorated with MMP substrates that change size and morphology upon enzyme exposure. | nih.gov |
| pH and ROS | Combined response to both acidic conditions and high levels of reactive oxygen species. | Cyclic RGD-functionalized dual-responsive nanoparticles for targeted breast cancer therapy. | nih.govmdpi.com |
Deeper Elucidation of Functional Mechanisms at the Molecular Level
A fundamental understanding of the RGD-integrin interaction at the molecular level is crucial for the rational design of more potent and selective ligands. nih.gov Advanced analytical techniques are being employed to dissect the binding mechanism in atomic detail. Molecular dynamics (MD) simulations have revealed that the typical interaction scheme involving the RGD motif is highly conserved across different integrin subtypes like αvβ3 and αvβ5. nih.govacs.org These studies highlight the key interactions, such as the salt bridge formed between the arginine of the RGD peptide and an aspartate residue on the integrin, and the coordination of the RGD's aspartate side chain with a metal ion in the integrin's binding site. nih.gov
Application of Advanced Computational Modeling and Quantum Mechanical Calculations to RGD-Integrin Interactions
Computational approaches are becoming indispensable tools in RGD research. Molecular dynamics (MD) simulations, steered molecular dynamics (SMD), and machine learning are being used to model the complex interactions between RGD ligands, including those on the surface of nanodevices, and integrin receptors. nih.govrsc.orgrsc.org These simulations provide atomic-level insights into the binding and unbinding pathways, helping to explain why, for instance, cyclic RGD peptides have a more stable interaction with integrins compared to their linear counterparts. nih.govrsc.org
Furthermore, combined quantum mechanical/molecular mechanical (QM/MM) methods are being applied to study the binding energies and electronic effects within the integrin binding site. nih.gov These calculations can reveal subtle quantum chemical effects, such as the role of the coordinating metal ion (e.g., Mg2+ or Mn2+) in mediating the interaction. nih.gov QM/MM studies have successfully correlated calculated protein-ligand interaction energies with the experimentally observed biological activity of different cyclic RGD peptides. nih.gov This predictive power is invaluable for the in silico screening of new ligand designs, accelerating the discovery of lead compounds and reducing the reliance on expensive and time-consuming experimental synthesis and testing. nih.govpolito.it
Q & A
How can researchers accurately quantify the peptide content in RGD-4C Trifluoroacetate formulations?
Basic
To determine peptide content, use amino acid analysis (AAA) and ion chromatography (IC). AAA measures peptide-specific residues, while IC quantifies trifluoroacetate (TFA) counterions. For example, Sigma-Aldrich’s peptide products specify that package mass includes both peptide and counterion; peptide content must be validated via AAA . IC can detect TFA at concentrations as low as 0.5 ppb , enabling precise counterion subtraction from total mass. Always reference lot-specific certificates of analysis for validation .
What analytical techniques are recommended for quantifying trifluoroacetate counterions in RGD-4C formulations?
Basic
Ion chromatography (IC) is the gold standard for TFA detection, achieving a quantification limit of 0.5 ppb . For decomposition studies, signals such as CF₃ (from TFA) and CH₃ (from acetate) can be deconvoluted using mass spectrometry or gas chromatography . Ensure calibration curves are validated against certified standards, and include controls for matrix interference (e.g., salts or solvents).
How should researchers design in vivo experiments to evaluate RGD-4C’s tumor-targeting efficacy?
Advanced
Use lentiviral vectors to deliver RGD-4C constructs into tumor models (e.g., A549 lung cancer cells), as described in studies integrating tandem RGD-4C sequences for enhanced integrin binding . Key metrics include tumor volume reduction, apoptosis rates, and molecular imaging (e.g., fluorescence or PET). Include negative controls such as scrambled peptides and receptor-blocking assays to confirm specificity .
How can discrepancies in reported RGD-4C binding affinities across studies be resolved?
Advanced
Discrepancies may arise from structural variations (e.g., cyclic vs. linear RGD) or assay conditions. Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure binding kinetics under standardized buffer conditions (pH 7.4, 25°C). For example, SPR studies on α5β1 integrin binding should include competitive inhibitors (e.g., GRGDNP) to validate specificity . Report both Ki and IC50 values with confidence intervals.
What methodologies are suitable for assessing the environmental persistence of TFA from RGD-4C degradation?
Advanced
Monitor TFA in surface waters using IC coupled with preconcentration techniques to achieve sub-ppb sensitivity . Longitudinal studies in ecosystems (e.g., Hubbard Brook Experimental Forest) have tracked TFA transport via soil water and return flow . For lab simulations, use accelerated degradation assays (e.g., UV/ozone exposure) and quantify TFA release via IC .
How can structural modifications of RGD-4C optimize receptor specificity?
Advanced
Incorporate tandem RGD-4C sequences (e.g., CDCRGDCFCGGGGS) to enhance avidity for integrins like αvβ3 . Compare binding kinetics of cyclic vs. linear analogs using SPR. For CXCR4 selectivity (to avoid off-target effects), contrast RGD-4C with ALX 40-4C Trifluoroacetate, a CXCR4 inhibitor, in competitive assays .
How should researchers deconvolute overlapping signals in TFA quantification during peptide degradation studies?
Advanced
Apply signal deconvolution algorithms to mass spectrometry data, using CF₃ (m/z 69) and CH₃ (m/z 15) fragments as markers for TFA and acetate, respectively . Validate with synthetic mixtures of known TFA:acetate ratios. For IC, optimize column selectivity (e.g., Dionex IonPac AS19) to resolve TFA from co-eluting anions .
What experimental controls are critical for validating RGD-4C’s integrin-targeting specificity?
Advanced
Include:
- Scrambled peptides (e.g., RDG-4C) to rule out nonspecific binding.
- Integrin-blocking antibodies (e.g., anti-α5β1) to confirm receptor dependence.
- Negative cell lines (e.g., integrin-knockout models) to assess background signal .
How can researchers validate RGD-4C’s biological activity in cell adhesion assays?
Basic
Use competitive cell adhesion assays with extracellular matrix proteins (e.g., fibronectin). Pre-treat cells with RGD-4C and measure adhesion inhibition via fluorescence microscopy or colorimetric assays (e.g., CyQUANT). Compare results to positive controls (e.g., GRGDSP peptide) .
What frameworks guide the design of rigorous studies on RGD-4C’s ecological impact?
Advanced
Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to define research scope. For example:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
